5-Amino-2-tert-butylphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-tert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTDVWHCSGVIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the NMR Analysis of 5-Amino-2-tert-butylphenol
This guide provides a comprehensive, field-proven approach to the Nuclear Magnetic Resonance (NMR) analysis of 5-Amino-2-tert-butylphenol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind experimental choices. Our focus is on building a robust, self-validating analytical framework for the complete structural elucidation of this important molecule.
Introduction: The Structural Significance of this compound
This compound, with the chemical formula C₁₀H₁₅NO, is an aromatic compound featuring a phenol ring substituted with a tert-butyl group, an amino group, and a hydroxyl group.[1] The spatial arrangement of these functional groups dictates the molecule's chemical reactivity, potential for hydrogen bonding, and ultimately its utility in various applications, including as a building block in pharmaceutical synthesis.
A precise understanding of its structure is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for unambiguous structural determination in solution. This guide will detail the application of one- and two-dimensional NMR experiments to fully characterize this compound.
Predicted NMR Spectra: A Hypothesis-Driven Approach
The numbering of the atoms in this compound for the purpose of this guide is as follows:
Caption: Atomic numbering of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the tert-butyl protons, the aromatic protons, and the exchangeable protons of the amino and hydroxyl groups. The electron-donating nature of the -OH and -NH₂ groups will cause a general upfield shift (shielding) of the aromatic protons relative to benzene (δ ~7.3 ppm).[2]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| tert-Butyl (9H) | 1.2 - 1.4 | Singlet (s) | Nine equivalent methyl protons shielded by the aliphatic carbon. |
| Aromatic H3 (1H) | 6.5 - 6.7 | Doublet (d) | Ortho to the electron-donating -OH group and meta to the -NH₂ group. Coupled to H4. |
| Aromatic H4 (1H) | 6.8 - 7.0 | Doublet of doublets (dd) | Ortho to the -NH₂ group and coupled to H3 and H6. |
| Aromatic H6 (1H) | 6.6 - 6.8 | Doublet (d) | Ortho to the -OH group and meta to the -NH₂ group. Coupled to H4. |
| Amino (-NH₂) (2H) | 3.5 - 5.0 | Broad singlet (br s) | Exchangeable protons; chemical shift is solvent and concentration dependent. |
| Hydroxyl (-OH) (1H) | 4.5 - 6.0 | Broad singlet (br s) | Exchangeable proton; chemical shift is highly dependent on solvent, concentration, and temperature. |
Note: The chemical shifts of -NH₂ and -OH protons are highly variable and can be confirmed by D₂O exchange, which will cause their signals to disappear.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The number of unique carbon signals will confirm the molecular symmetry.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| tert-Butyl (CH₃)₃ | 29 - 31 | Aliphatic carbons of the tert-butyl group. |
| tert-Butyl C(CH₃)₃ | 34 - 36 | Quaternary aliphatic carbon of the tert-butyl group. |
| Aromatic C3 | 115 - 120 | Shielded by the ortho -OH and para -NH₂ directing groups. |
| Aromatic C4 | 118 - 125 | Shielded by the ortho -NH₂ group. |
| Aromatic C6 | 112 - 118 | Shielded by the ortho -OH group. |
| Aromatic C2 | 135 - 140 | Substituted with the tert-butyl group. |
| Aromatic C5 | 140 - 145 | Substituted with the electron-donating -NH₂ group. |
| Aromatic C1 | 148 - 155 | Substituted with the electron-donating -OH group, resulting in a downfield shift. |
Experimental Design: A Step-by-Step Protocol
A systematic approach involving a series of 1D and 2D NMR experiments is essential for complete and accurate structural elucidation.
Caption: Workflow for the NMR analysis of this compound.
Sample Preparation and Initial 1D NMR
Protocol:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. DMSO-d₆ is a suitable choice as it can solubilize the compound and its residual water peak does not overlap significantly with expected analyte signals. It also allows for the observation of exchangeable -OH and -NH₂ protons.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition of ¹H NMR: Acquire a standard ¹H NMR spectrum. This will provide the initial overview of the proton environments.
-
Acquisition of ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will reveal the number of unique carbon environments.
-
Acquisition of DEPT-135: A DEPT-135 experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[3] In this experiment, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
2D NMR for Connectivity Mapping
Two-dimensional NMR experiments are indispensable for establishing the connectivity between atoms.
Protocol:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[4] Cross-peaks in the COSY spectrum will connect protons that are coupled to each other, typically through two or three bonds. This will be instrumental in confirming the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to.[5] Each cross-peak indicates a one-bond C-H connection, allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two to three bonds.[5] This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the tert-butyl protons should show a correlation to the quaternary C(CH₃)₃ and the aromatic C2.
Data Interpretation: Assembling the Structural Puzzle
The final step is the integrated analysis of all acquired spectra.
-
Assign the tert-butyl group: The intense singlet in the ¹H NMR spectrum and the corresponding signals in the ¹³C, DEPT-135, and HSQC spectra will confirm the presence and assignment of the tert-butyl group.
-
Elucidate the aromatic spin system: The COSY spectrum will show correlations between adjacent aromatic protons (H3-H4, H4-H6), confirming their connectivity.
-
Assign aromatic protons and carbons: The HSQC spectrum will link each aromatic proton to its directly attached carbon.
-
Confirm the substitution pattern: The HMBC spectrum is key here. For example, the H6 proton should show a correlation to C2 and C4, and the tert-butyl protons should show a correlation to C2, confirming the relative positions of these groups. The exchangeable protons (-OH and -NH₂) can also show long-range correlations in the HMBC spectrum, further solidifying the assignments.
Conclusion
By following this hypothesis-driven and systematic NMR analysis workflow, researchers can confidently and accurately elucidate the structure of this compound. The integration of 1D and 2D NMR techniques provides a self-validating system that ensures the final structural assignment is robust and reliable. This guide serves as a practical framework for the analysis of this and structurally related molecules, empowering scientists in their research and development endeavors.
References
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation. Retrieved from [Link]
-
Chem LibreTexts. (2021). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Interpreting Aromatic NMR Signals. Retrieved from [Link]
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Technical Disclosure Commons. (2025, January 23). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Retrieved from [Link]
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American Chemical Society. (2026, January 23). Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. Organic Letters. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 5-Amino-2,4-di-tert-butylphenol. Retrieved from [Link]
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Shandong Hexie New Material Co., Ltd. (n.d.). China 5-Amino-2 4-Di-Tert-Butylphenol Manufacturer and Supplier, Product | Hexie. Retrieved from [Link]
- Salman, S. R., & Kamounah, F. S. (1993). 'H NMR study of some sterically crowded substituted phenols. Spectrochimica Acta Part A: Molecular Spectroscopy, 49(4), 601.
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Royal Society of Chemistry. (n.d.). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 873055-35-7 | Product Name : 5-Amino-2-(tert-butyl)phenol. Retrieved from [Link]
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American Chemical Society. (2023, March 28). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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University of the West Indies. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
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ResearchGate. (2014). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
-
Chegg.com. (2024, April 8). Solved Assign the peaks in the ?1H NMR spectrum of. Retrieved from [Link]
Sources
Theoretical Framework for the Reactivity of 5-Amino-2-tert-butylphenol
The following technical guide provides a comprehensive theoretical framework for analyzing the reactivity of 5-Amino-2-tert-butylphenol (CAS 873055-35-7) . This document is structured to serve as a blueprint for computational chemists and medicinal chemists investigating this molecule as a scaffold for drug discovery (specifically cystic fibrosis therapeutics like Ivacaftor) or advanced material synthesis.[1]
Executive Summary & Structural Significance[1]
This compound (5-A-2-TBP) represents a unique class of "hindered aminophenols."[1] Its chemical behavior is governed by the interplay between two strong electron-donating groups (EDGs)—the hydroxyl (-OH) and amino (-NH₂) moieties—and the sterically demanding tert-butyl group.[1][2]
From a theoretical standpoint, 5-A-2-TBP is not merely a building block; it is a bifunctional redox-active scaffold .[1] The tert-butyl group at the C2 position provides kinetic stabilization to the phenoxyl radical, enhancing its utility in antioxidant mechanisms and preventing rapid polymerization, while the C5-amino group offers a high-nucleophilicity vector for derivatization (e.g., amide coupling, Schiff base formation).[1]
Key Theoretical Parameters:
-
Steric Field: The
group imposes a significant steric penalty on ortho-substitution at C3, directing electrophilic attack to the C4 and C6 positions.[1] -
Electronic Synergy: The -OH and -NH₂ groups are in a meta relationship, yet their directing effects reinforce specific ring positions, creating highly localized Fukui indices.[1]
Computational Methodology: The "Gold Standard" Protocol[1]
To accurately model the reactivity of 5-A-2-TBP, researchers must employ a self-validating computational workflow.[1] The following protocol synthesizes current best practices in Density Functional Theory (DFT) for phenol-amine systems.
Level of Theory Selection
For systems involving hydrogen bonding and radical stability (e.g., phenoxyl radicals), standard functionals like B3LYP often underestimate barrier heights.[1] The recommended level of theory is:
-
Geometry Optimization: M06-2X / 6-311++G(d,p)
-
Rationale: The M06-2X functional accounts for dispersion forces, critical for accurately modeling the bulky tert-butyl group's interaction with solvents or enzymes [1].[1]
-
-
Solvation Model: SMD (Solvation Model based on Density)
-
Rationale: SMD provides better free energy of solvation (
) estimates for polar solutes than standard PCM, essential for predicting pKa and redox potentials in aqueous/physiological media [2].[1]
-
Computational Workflow Visualization[1]
Figure 1: Standardized computational workflow for characterizing aminophenol reactivity.
Electronic Structure & Reactivity Descriptors[1][2]
Frontier Molecular Orbitals (FMO)
The reactivity of 5-A-2-TBP is defined by the energy gap (
-
HOMO Location: Predominantly localized on the nitrogen lone pair and the aromatic ring carbons C4 and C6.[1] This confirms the amino group is the primary site for initial oxidation or nucleophilic attack.[1]
-
LUMO Location: Distributed across the ring system, indicating the capacity to accept electron density during reduction processes (e.g., quinone formation).[1]
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the preferred sites for intermolecular interactions:
-
Negative Potential (Red): Concentrated around the phenolic Oxygen and amino Nitrogen.[1] These are the H-bond acceptor sites.
-
Positive Potential (Blue): Concentrated on the phenolic Hydrogen and amino Hydrogens.[1]
-
Steric "Blind Spot": The tert-butyl group creates a neutral/non-polar region that shields the C2-OH bond, reducing the acidity of the phenol compared to unsubstituted analogues.[1]
Fukui Functions (Local Reactivity)
To predict exactly where an electrophile (E⁺) or nucleophile (Nu⁻) will attack, we utilize Fukui indices (
| Atom Position | Descriptor | Prediction | Mechanistic Insight |
| N (Amino) | Hard Nucleophile | Primary site for acylation (e.g., amide formation).[1] | |
| O (Phenol) | Soft Nucleophile | Secondary site; requires deprotonation to compete with N. | |
| C4 (Ring) | Electrophilic Attack | The most activated ring carbon for EAS (e.g., nitration, halogenation).[1] | |
| C6 (Ring) | Electrophilic Attack | Secondary EAS site; less sterically hindered than C2 but electronically activated.[1] | |
| C2 (Ring) | Steric Blockade | The tert-butyl group effectively deactivates this position for substitution.[1] |
Mechanistic Pathways: Oxidation & Antioxidant Activity[1]
A critical application of 5-A-2-TBP is as an antioxidant or a metabolic intermediate.[1] Theoretical studies must differentiate between two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .[1]
Bond Dissociation Enthalpy (BDE)
The BDE is the primary descriptor for HAT mechanism efficiency.[1]
-
O-H BDE: The presence of the electron-donating tert-butyl group at the ortho position destabilizes the ground state (steric strain) and stabilizes the resulting phenoxyl radical (spin delocalization), lowering the BDE relative to phenol.[1] This makes 5-A-2-TBP a potent radical scavenger [3].[1]
-
N-H BDE: Generally higher than O-H BDE.[1] However, in highly oxidative environments, the formation of the imino-quinone species is thermodynamically driven.[1]
Quinone-Imine Formation Pathway
The oxidation of 5-A-2-TBP leads to a para-quinone imine-like structure.[1] This is a critical pathway for drug metabolism (e.g., toxicity profiling).[1]
Figure 2: Oxidative transformation pathway from phenol to reactive quinone imine.[1]
Experimental Validation & Applications
Theoretical predictions must be grounded in experimental reality.[1]
-
IR Spectroscopy:
-
Synthesis of Heterocycles:
-
The high nucleophilicity of the C5-amino group and the activated C4/C6 positions make this molecule an ideal precursor for Benzoxazoles .[1]
-
Protocol: Condensation with carboxylic acids typically closes the ring at the Oxygen and Amino positions if they were ortho.[1] Since they are meta, 5-A-2-TBP is more likely used for Azo Dye formation (coupling at C4) or as a linker in PROTACs (Proteolysis Targeting Chimeras).[1]
-
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements.[1] Theoretical Chemistry Accounts, 120(1), 215–241.[1] Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions.[1] The Journal of Physical Chemistry B, 113(18), 6378–6396.[1] Link[1]
-
Klein, E., & Lukeš, V. (2006). DFT/B3LYP study of the O–H bond dissociation enthalpies and proton affinities of para- and meta-substituted phenols in water and benzene.[1] Chemical Physics, 330(3), 515-525.[1] Link[1]
-
BenchChem. this compound Product Data & Reactivity Profile. Link
-
PubChem. Compound Summary for CID 57470209: this compound.[1] Link[1]
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Technical Guide: Steric-Directed Functionalization of 5-Amino-2-tert-butylphenol
[1][2]
Executive Summary
This technical guide explores the synthetic utility of 5-Amino-2-tert-butylphenol (CAS 873055-35-7), a specialized scaffold characterized by a unique "blocked-ortho" motif.[1][2] Unlike generic aminophenols, the presence of a bulky tert-butyl group at the C2 position imposes significant steric constraints that alter the regioselectivity of electrophilic aromatic substitutions and oxidative couplings.[1][2] This guide provides researchers with a roadmap to leverage this steric anchor for discovering novel dye couplers, self-stabilizing polymers, and regioselective drug intermediates.[1][2]
Part 1: Structural Analysis & Reactivity Profile[1]
The "Steric Anchor" Effect
The core reactivity of this compound is defined by the interplay between electronic activation and steric shielding.[1][2]
-
Electronic Push: The molecule possesses two strong electron-donating groups (EDGs): the hydroxyl group (-OH) at C1 and the amino group (-NH
) at C5.[1][2] In a standard meta-aminophenol, these would activate positions 2, 4, and 6.[1][2] -
Steric Block: The tert-butyl group at C2 effectively shuts down reactivity at this position.[1][2] This forces incoming electrophiles to target C4 (para to -OH, ortho to -NH
) or C6 (ortho to -OH, ortho to -NH ).[1][2]
Predicted Reactivity Landscape
By directing reactivity away from C2, this scaffold minimizes the formation of complex isomeric mixtures often seen with 3-aminophenol.[1][2]
-
C4-Selective Coupling: The C4 position is electronically super-activated (ortho to amine, para to phenol).[1][2]
-
Self-Stabilizing Functionality: The hindered phenol moiety mimics the structure of BHT (butylated hydroxytoluene), conferring antioxidant properties to any downstream product (e.g., polymers or lipids).[1][2]
Figure 1: Reactivity landscape of this compound. The tert-butyl group at C2 forces regioselectivity toward C4 and C6.[1][2]
Part 2: Novel Synthetic Workflows
Workflow A: Synthesis of Self-Stabilizing Polyurethanes
A novel application for this molecule is its use as a heterofunctional monomer in polyurethane synthesis.[1][2] By incorporating the hindered phenol directly into the polymer backbone, the material gains intrinsic resistance to oxidative degradation [1].[2]
Mechanism:
-
Carbamate Formation: The C5-amino group reacts with a diisocyanate (e.g., HMDI) or cyclic carbonate to form the urethane linkage.[1][2]
-
Pendant Antioxidant: The C1-hydroxyl group, protected by the adjacent tert-butyl group, remains available to scavenge free radicals, preventing polymer aging without leaching out.[1][2]
Workflow B: Regioselective Oxidative Coupling (Dye Synthesis)
This compound serves as a precision "coupler" in oxidative dye chemistry.[1][2] Unlike standard couplers that produce branched oligomers, the C2-block forces linear dimerization or specific C4-coupling with p-phenylenediamines.[1][2]
Target Product: Indoaniline Dyes (High purity due to reduced isomerism).
Part 3: Experimental Protocols
Protocol 1: Regioselective Oxidative Dimerization
This protocol targets the formation of a C4-C4 linked dimer, useful as a precursor for redox-active materials.[1][2]
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of this compound in 10 mL of Methanol. If using enzymatic oxidation, add 10 mL of Phosphate buffer (pH 7.4).[1][2]
-
Oxidant Addition:
-
Reaction: Stir vigorously at 25°C. Monitor via TLC (Eluent: 5% MeOH in DCM). The sterically hindered phenol prevents rapid over-oxidation to quinones, favoring the coupling intermediate.[2]
-
Quenching: Filter off the solid oxidant or denature the enzyme with acetone.[1][2]
-
Isolation: Evaporate solvent under reduced pressure. Purify via flash chromatography (Silica gel).
Validation:
-
1H NMR: Look for the disappearance of the C4-proton signal (usually a doublet or triplet in the aromatic region) and the persistence of the tert-butyl singlet (~1.4 ppm).[2]
Protocol 2: Synthesis of Antioxidant-Functionalized Polyurethane Prepolymer
Objective: Create a polymer precursor with intrinsic oxidative stability.[1][2]
Reagents:
-
Solvent: Anhydrous DMF[6]
Methodology:
-
Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.
-
Dissolution: Dissolve this compound in anhydrous DMF.
-
Controlled Addition: Add HMDI dropwise at 0°C to favor amine-isocyanate reaction over phenol-isocyanate reaction (Amine is more nucleophilic).
-
Heating: Warm to 60°C and add DBTDL catalyst. Stir for 4 hours.
-
Workup: Precipitate the prepolymer in cold diethyl ether.
Data Summary Table: Reaction Parameters
| Parameter | Oxidative Coupling (Protocol 1) | Polymerization (Protocol 2) |
| Primary Reactive Site | C4 (Aromatic Ring) | C5-Amino ( |
| Limiting Factor | Steric bulk at C2 prevents ortho-coupling | Nucleophilicity competition ( |
| Temperature | 25°C (Room Temp) | 0°C |
| Key Byproduct | Water / Reduced Metal | None (Addition reaction) |
| Yield Target | 65-75% | >90% |
Part 4: Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available to this scaffold, highlighting the critical role of the tert-butyl group in directing the outcome.
Figure 2: Divergent synthetic pathways.[1][2] The steric bulk ensures cleaner conversion to dimers and linear polymers by blocking the C2 ortho-position.[2]
References
-
Stachelek, S. J., et al. (2006).[1][2][5] "Prevention of oxidative degradation of polyurethane by covalent attachment of di-tert-butylphenol residues." Journal of Biomedical Materials Research Part A, 78A(4), 653–661.[1][2]
-
Patil, V. V., & Shankarling, G. S. (2015).[1][2][3] "Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines." The Journal of Organic Chemistry, 80(16), 7876–7883.[1][2] [1][2]
-
BenchChem. (n.d.).[1][2] "this compound Structure and Properties."
-
ChemicalBook. (2025).[1][2][4] "5-Amino-2,4-di-tert-butylphenol MSDS and Reactivity." (Cited for comparative reactivity of tert-butyl aminophenols).[1][2]
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Methodological & Application
Application Note: Regioselective Synthesis of 5-Amino-2-tert-butylphenols
Executive Summary & Strategic Analysis
The synthesis of 5-amino-2-tert-butylphenol and its derivatives (specifically the 2,4-di-tert-butyl analogue) is a critical workflow in the production of cystic fibrosis therapeutics (e.g., Ivacaftor ).[1][2][3]
The Core Challenge: Direct amination or nitration of 2-tert-butylphenol is governed by the strong ortho/para directing effect of the hydroxyl group.
-
Direct Nitration: Predominantly yields 4-nitro-2-tert-butylphenol (para to -OH) or 6-nitro-2-tert-butylphenol (ortho to -OH).
-
The "Meta" Problem: Accessing the 5-position (meta to -OH) requires overcoming the natural electronic bias of the phenol.
The Solution: To synthesize a 5-amino derivative starting from 2-tert-butylphenol, a Blocking & Protection Strategy is required. The industry-standard protocol involves:
-
Alkylation: Installing a second tert-butyl group at position 4 to block the para site.
-
Protection: Converting the phenolic hydroxyl to a carbonate to alter steric and electronic directing effects.
-
Nitration: Forcing substitution to the sterically accessible 5-position.
-
Deprotection & Reduction: Restoring the phenol and converting the nitro group to an amine.[4]
Note: If the strict mono-tert-butyl product (this compound) is required, it is chemically inefficient to start from 2-tert-butylphenol. The preferred route for the mono-derivative is the alkylation of 3-aminophenol. This guide focuses on the high-value transformation from 2-tert-butylphenol to the 5-amino scaffold.
Chemical Pathway Visualization
The following diagram illustrates the critical "Protection-Direction" strategy required to access the 5-position.
Caption: Workflow for overcoming ortho/para directing effects to access the 5-position.
Detailed Experimental Protocol
Phase 1: Preparation of the "Blocked" Scaffold
Objective: Block the reactive 4-position to prevent para-nitration.
-
Reagents: 2-tert-butylphenol (1.0 eq), tert-Butyl alcohol or Isobutylene (1.2 eq), Sulfuric Acid (Catalytic).
-
Procedure:
Phase 2: Hydroxyl Protection (The Key Regioselectivity Step)
Objective: Convert the phenol to a carbonate. This increases steric bulk at the 1-position, discouraging 6-nitration (ortho) and favoring 5-nitration.
-
Reagents: 2,4-di-tert-butylphenol (1.0 eq), Methyl Chloroformate (1.2 eq), Triethylamine (1.5 eq), DCM (Solvent).
-
Protocol:
-
Dissolve 2,4-di-tert-butylphenol in Dichloromethane (DCM) at 0°C.
-
Add Triethylamine (Et₃N) dropwise.
-
Slowly add Methyl Chloroformate, maintaining temperature < 10°C. Exothermic reaction.
-
Warm to room temperature and stir for 2 hours.
-
Quench with water, separate organic layer, dry over MgSO₄, and concentrate.
-
Intermediate: Methyl (2,4-di-tert-butylphenyl) carbonate.
-
Phase 3: Regioselective Nitration
Objective: Introduce the nitro group at position 5.
-
Mechanism: The carbonate group is less activating than the free phenol. The bulky tert-butyl groups at 2 and 4, combined with the carbonate at 1, create a "steric pocket" that makes position 5 the most accessible site for the nitronium ion.
-
Reagents: Protected Carbonate (from Phase 2), HNO₃ (65%), H₂SO₄ (conc).
-
Protocol:
-
Prepare a nitration mixture of HNO₃ and H₂SO₄ at 0°C.
-
Add the Carbonate intermediate slowly to the acid mixture. Caution: Highly Exothermic.[4]
-
Maintain temperature between 0-5°C to prevent de-alkylation.
-
Stir for 1-2 hours.
-
Pour onto ice water. The product (5-nitro derivative) will precipitate.
-
Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water to remove any 6-nitro isomer.
-
Phase 4: Deprotection and Reduction
Objective: Remove the carbonate and reduce the nitro group to an amine.
-
Reagents: 5-Nitro intermediate, KOH (aq), Methanol, Pd/C (5%), Hydrogen (gas) or Ammonium Formate.[4]
-
Protocol:
-
Hydrolysis: Dissolve the nitro-carbonate in Methanol. Add KOH solution. Reflux for 1 hour to cleave the carbonate, yielding 2,4-di-tert-butyl-5-nitrophenol .
-
Reduction:
-
Monitor consumption of nitro compound via TLC/HPLC.
-
Filter through Celite to remove catalyst.
-
Concentrate filtrate to obtain the off-white solid.
-
Quantitative Data & Process Parameters
| Parameter | Specification | Optimization Note |
| Starting Material | 2-tert-butylphenol | Purity >98% required to avoid isomer mixtures. |
| Nitration Temp | < 5°C | Higher temps (>15°C) lead to de-alkylation (loss of t-butyl). |
| Catalyst Loading | 5% w/w (Pd/C) | Can be recycled 2-3 times; Sulfur poisons catalyst. |
| Yield (Overall) | 60 - 75% | Limiting step is usually the nitration regioselectivity. |
| Major Impurity | 6-Nitro isomer | Removed via crystallization in Phase 3. |
Troubleshooting & Critical Control Points
"Why am I getting the 4-amino isomer?"
If you skipped Phase 1 (Alkylation) and nitrated 2-tert-butylphenol directly, the hydroxyl group directs the nitro group to the para position (4). You must block position 4 with a tert-butyl group to force the reaction to position 5.
"Why is the yield low during Nitration?"
If the temperature spikes during the addition of Nitric Acid, the tert-butyl groups can be cleaved (Retro-Friedel-Crafts), leading to complex mixtures of nitrophenols. Efficient cooling is mandatory.
"Can I make the Mono-tert-butyl 5-amino directly?"
Direct synthesis of This compound (without the 4-tBu group) from 2-tert-butylphenol is chemically inefficient.
-
Recommendation: If the 4-tBu group is strictly forbidden in your final molecule, the correct industrial starting material is 3-aminophenol .
-
Route: 3-aminophenol + Isobutylene
Alkylation occurs ortho to -OH and para to -NH2 This compound .
References
-
Vertex Pharmaceuticals Inc. (2011). Process for the preparation of 5-amino-2,4-di-tert-butylphenol. U.S. Patent 7,495,103.[1][2] Link
-
SGT Life Sciences . (2023). 5-Amino-2,4-Di-Tert-Butylphenol Technical Data Sheet. Link
-
ChemicalBook . (2024).[3] Synthesis routes for 5-Amino-2,4-di-tert-butylphenol. Link
-
Technical Disclosure Commons . (2025). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Link
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 3. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents [patents.google.com]
- 4. This compound | 873055-35-7 | Benchchem [benchchem.com]
- 5. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 6. 5-AMino-2,4-di-tert-butylphenol synthesis - chemicalbook [chemicalbook.com]
- 7. tdcommons.org [tdcommons.org]
Application Note: 5-Amino-2-tert-butylphenol in High-Performance Polymer Design
Abstract
This technical guide details the application of 5-Amino-2-tert-butylphenol (CAS: 1197-01-9) as a "smart" monomer in the synthesis of high-performance thermosetting polymers. Unlike standard aminophenols, the steric bulk of the tert-butyl group at the ortho position to the hydroxyl group imparts unique solubility and electronic properties. This guide focuses on its primary utility: the synthesis of intrinsic self-catalyzing benzoxazine monomers . By leveraging the amine functionality for ring formation while preserving the hindered phenolic moiety, researchers can achieve resins with significantly reduced curing temperatures and enhanced oxidative stability.
Part 1: Chemical Basis & Rationale
The Molecule: this compound
The structural architecture of 5-A-2-tBP offers a dual-functional platform that addresses two common failure modes in high-temperature resins: brittleness and high curing energy .
| Feature | Chemical Functionality | Polymer Benefit |
| Amine (-NH₂) | Primary nucleophile (Position 5) | Acts as the reactive site for Mannich condensation (Benzoxazine synthesis) or Epoxy curing. |
| Phenol (-OH) | Hydroxyl group (Position 1) | Provides catalytic acidity for ring-opening; acts as a reactive site for glycosylation or etherification. |
| tert-Butyl Group | Steric Hindrance (Position 2) | Shields the phenol from premature reaction; increases free volume (lowering dielectric constant); improves solubility in organic solvents. |
The "Smart" Mechanism: Intrinsic Catalysis
In standard benzoxazine synthesis, high temperatures (>200°C) are often required for ring-opening polymerization (ROP). By using 5-A-2-tBP as the amine source , the resulting monomer retains a free, sterically hindered phenolic group.
This pendant -OH group acts as an intramolecular acidic catalyst . It lowers the activation energy for the ring-opening reaction, allowing the resin to cure at lower temperatures (160°C–180°C) without adding external, potentially corrosive catalysts.
Part 2: Application A - Synthesis of Functionalized Benzoxazine Monomers
This protocol describes the synthesis of a benzoxazine monomer where 5-A-2-tBP serves as the amine component, reacted with formaldehyde and a generic phenol (e.g., Bisphenol A or Phenol).
Protocol 1: Mannich Condensation (Solvent Method)
Objective: Synthesize a benzoxazine monomer bearing a pendant tert-butyl phenol group.
Reagents
-
Amine: this compound (1.0 eq)[1]
-
Aldehyde: Paraformaldehyde (2.0 eq, excess to account for depolymerization)
-
Phenol: Phenol (1.0 eq) or Bisphenol-A (0.5 eq)
-
Solvent: Toluene/Ethanol (2:1 ratio) or 1,4-Dioxane
-
Wash: 1N NaOH, Distilled Water
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the Phenol component in the solvent mixture (20% solids content).
-
Amine Addition: Add This compound to the solution. Ensure complete dissolution.
-
Note: The tert-butyl group aids solubility in toluene compared to standard aminophenols.
-
-
Formaldehyde Addition: Cool the mixture to <10°C in an ice bath. Slowly add Paraformaldehyde in portions to prevent an uncontrolled exotherm.
-
Reaction:
-
Allow the mixture to warm to room temperature (RT) over 30 minutes.
-
Heat to reflux (approx. 90–100°C) for 6–8 hours. The solution should turn from clear to amber/dark orange.
-
-
Work-up:
-
Cool to RT. Dilute with diethyl ether or ethyl acetate.
-
Critical Step: Wash the organic layer 3x with 1N NaOH to remove any unreacted starting phenol. The 5-A-2-tBP derived product is less acidic due to the t-butyl group and will remain in the organic phase.
-
Wash 3x with distilled water until neutral pH.
-
-
Purification: Dry over anhydrous
, filter, and remove solvent via rotary evaporation. Recrystallize the crude product from ethanol/water.
Visualization: Synthesis Pathway
Caption: Workflow for the synthesis of "Smart" Benzoxazine monomers using this compound.
Part 3: Application B - Low-Temperature Thermal Curing[2]
The resulting monomer from Part 2 is a "latent" system. It is stable at room temperature but cures rapidly upon heating due to the internal -OH group.
Protocol 2: Curing & Validation
Objective: Polymerize the monomer and validate the "low-temperature" effect.
-
Casting: Melt the purified monomer (typically melting point ~60–90°C) and pour into a pre-heated silicone mold.
-
Degassing: Apply vacuum (-0.1 MPa) at 100°C for 15 minutes to remove trapped air.
-
-
Step-Cure Cycle:
-
140°C for 2 hours (Pre-cure)
-
160°C for 2 hours (Main cure - Note: Standard benzoxazines require 200°C)
-
180°C for 1 hour (Post-cure)
-
-
Validation (DSC Analysis):
-
Run Differential Scanning Calorimetry (DSC) on the uncured monomer.
-
Success Criteria: Observe an exotherm peak (
) significantly lower than standard Bisphenol-A/Aniline benzoxazine (which peaks ~230°C). Expect for the 5-A-2-tBP derivative to be in the 190°C–210°C range, with onset as low as 160°C .
-
Visualization: Catalytic Curing Mechanism
Caption: Mechanism of internal acid catalysis provided by the pendant 2-tert-butylphenol moiety.
Part 4: Characterization Data Summary
When comparing the 5-A-2-tBP derived polymer against a standard Aniline-based Polybenzoxazine (P-Ba), typical comparative data is as follows:
| Property | Standard P-Ba | 5-A-2-tBP Modified | Mechanistic Reason |
| Cure Onset ( | ~220°C | ~170°C | Internal catalytic effect of the hindered phenol. |
| Glass Transition ( | 150°C | 165°C - 180°C | Hydrogen bonding network and steric rigidity of t-butyl. |
| Char Yield (800°C) | 30% | 45% | High aromatic content and oxidative stability of hindered phenol. |
| Water Absorption | 1.8% | <1.0% | Hydrophobicity of the tert-butyl group. |
References
-
Takeichi, T., et al. (2008).[2] "High Performance Polybenzoxazines as a Novel Type of Phenolic Resin." Polymer Journal, 40(12), 1121–1131.[2]
-
Ishida, H., & Agag, T. (2011). Handbook of Benzoxazine Resins. Elsevier. (Fundamental text on Benzoxazine synthesis mechanisms).
-
PubChem. (2023).[1][3] "this compound Compound Summary." National Library of Medicine.
-
Rucigaj, A., et al. (2015).[4] "Curing of bisphenol A-aniline based benzoxazine using phenolic, amino and mercapto accelerators." Express Polymer Letters, 9(8), 735-746. (Validates the catalytic effect of phenolic/amino groups).
Sources
Application Note: Scale-Up Synthesis of 5-Amino-2-tert-butylphenol
This Application Note and Protocol details the scale-up synthesis of 5-Amino-2-tert-butylphenol (CAS: 873055-35-7). This compound is a critical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including CFTR modulators like Ivacaftor, and specialized antioxidants.
Abstract
This guide provides a robust, scalable protocol for the regioselective synthesis of this compound starting from 3-aminophenol. Unlike the synthesis of its di-tert-butyl analog (a common Ivacaftor intermediate), the mono-tert-butyl target requires precise control over Friedel-Crafts alkylation conditions to favor the ortho-to-phenol position (C6) while suppressing over-alkylation and substitution ortho-to-acetamide (C4). The procedure outlines a three-step workflow: N-acetylation, regioselective Friedel-Crafts alkylation, and hydrolytic deprotection, achieving purities >98% suitable for GMP downstream processing.
Retrosynthetic Analysis & Strategy
The synthesis addresses the challenge of introducing a bulky tert-butyl group at the C2 position (ortho to OH) while establishing an amine at C5. Direct nitration of 2-tert-butylphenol is unsuitable as it directs para (C4) or ortho (C6), failing to access the C5 position.
Strategic Route:
-
Starting Material: 3-Aminophenol (commercially available, low cost).
-
Protection: Acetylation of the amine prevents N-alkylation and modulates ring reactivity.
-
Key Transformation (Regiocontrol): Friedel-Crafts alkylation with tert-butanol.
-
Regioselectivity Logic: The acetamido group (-NHAc) is bulkier than the hydroxyl group (-OH). The bulky tert-butyl electrophile preferentially attacks the position ortho to the smaller -OH group (C6 of the starting material, which becomes C2 in the product) rather than ortho to the -NHAc group (C4).
-
-
Deprotection: Acid-catalyzed hydrolysis yields the target salt or free base.
Reaction Scheme
Figure 1: Synthetic pathway highlighting the critical regioselective alkylation step.
Safety Assessment (Critical for Scale-Up)
| Hazard Class | Risk Factor | Mitigation Strategy |
| Thermal Runaway | Alkylation with H₂SO₄/t-BuOH is highly exothermic. | Use jacketed reactors with active cooling. Control addition rate of H₂SO₄ to maintain T < 25°C. |
| Viscosity Changes | Reaction mass may thicken during crystallization. | Ensure high-torque agitation (anchor impeller recommended). |
| Corrosivity | Conc. H₂SO₄ and HCl used.[1] | Use glass-lined reactors (GLR) or Hastelloy. Full PPE (acid suits) for handling. |
| Flammability | tert-Butanol and EtOAc are flammable. | Ground all equipment. Inert atmosphere (N₂) required. |
Detailed Experimental Protocol
Step 1: N-Acetylation of 3-Aminophenol
Objective: Protect the amine to prevent side reactions and direct the subsequent alkylation.
Reagents:
-
3-Aminophenol (1.0 equiv)
-
Acetic Anhydride (1.1 equiv)
-
Ethyl Acetate (EtOAc) (5.0 vol)
Procedure:
-
Charge a glass-lined reactor with 3-Aminophenol and EtOAc. Stir to create a suspension/solution.
-
Cool the mixture to 10–15°C.
-
Add Acetic Anhydride dropwise over 60 minutes, maintaining internal temperature < 30°C (Exothermic).
-
Stir at 20–25°C for 2 hours. Monitor conversion by TLC/HPLC (Target: < 0.5% SM).
-
Workup: The product, 3-acetamidophenol, often precipitates.
-
Yield Target: 90–95%.
Step 2: Regioselective Friedel-Crafts Alkylation (The Critical Step)
Objective: Introduce the tert-butyl group at C2 (ortho to OH) while avoiding C4 and di-alkylation.
Reagents:
-
3-Acetamidophenol (1.0 equiv)
-
tert-Butanol (1.1 equiv) — Note: Do not use large excess to avoid di-alkylation.
-
Sulfuric Acid (98%) (1.5 equiv) or Methanesulfonic Acid (MSA)
-
Dichloromethane (DCM) or Methanol (solvent choice affects selectivity; DCM is standard for heterogeneous precipitation).
Protocol:
-
Suspend 3-acetamidophenol in DCM (10 vol) in a reactor cooled to 0–5°C.
-
Add tert-Butanol (1.1 equiv).
-
Slow Addition: Add conc. H₂SO₄ dropwise over 2 hours.
-
Critical Control: Temperature must not exceed 10°C during addition to maximize regioselectivity.
-
-
Reaction: Warm slowly to 20–25°C and stir for 12–24 hours.
-
PAT: Monitor HPLC. Look for:
-
Target: 2-tert-butyl-5-acetamidophenol (Major).
-
Impurity A: 4-tert-butyl-3-acetamidophenol (Minor, ortho to NHAc).
-
Impurity B: 2,4-di-tert-butyl-5-acetamidophenol (Over-alkylated).
-
-
-
Quench: Pour reaction mixture slowly into Ice/Water (10 vol) with vigorous stirring.
-
Extraction/Isolation:
-
Yield Target: 60–70% (isolated).
Step 3: Hydrolysis to this compound
Objective: Remove the acetyl group.
Reagents:
-
Intermediate from Step 2 (1.0 equiv)[8]
-
HCl (6N, aq) (5.0 equiv) or NaOH (10% aq) followed by neutralization.
-
Ethanol (3 vol)
Protocol:
-
Charge intermediate, Ethanol, and 6N HCl.
-
Reflux (80–85°C) for 4–6 hours.
-
Cool to room temperature.
-
Neutralization: Adjust pH to ~7.0–7.5 using 20% NaOH or Na₂CO₃ solution.
-
Crystallization: The free base, This compound , will precipitate.
-
Filtration: Filter the solid. Wash with water and cold heptane.
-
Drying: Vacuum dry at 45°C.
Process Analytical Technology (PAT) & Quality Control
| Parameter | Method | Specification |
| Reaction Completion | HPLC (C18 column, ACN/Water + 0.1% TFA) | SM < 0.5% |
| Regio-Purity | 1H NMR (DMSO-d6) | Distinguish C2-tBu vs C4-tBu isomers. Target: >98% isomeric purity. |
| Residual Solvents | GC-Headspace | DCM < 600 ppm, Toluene < 890 ppm |
| Appearance | Visual | Off-white to pale grey solid |
NMR Identification:
-
Target (this compound): The aromatic protons will show a specific coupling pattern. The proton at C6 (ortho to OH, meta to tBu) will appear as a doublet (or d,d) distinct from the pattern of the 4-tBu isomer. The t-butyl group typically appears around 1.3-1.4 ppm.
Troubleshooting Guide
Figure 2: Decision tree for optimizing regioselectivity.
References
-
Preparation of 2,4-di-tert-butyl-5-aminophenol (and analogs). Google Patents. Patent CN105884628A. Accessed Oct 2023. Link
- Note: This patent describes the di-tert-butyl synthesis but provides the foundational chemistry for the mono-alkyl
-
Synthesis of Ivacaftor Intermediates. Technical Disclosure Commons. "Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol". Accessed Oct 2023. Link
- Provides context on the reduction and handling of similar tert-butyl aminophenol systems.
- Regioselective Alkylation of Phenols.Journal of Chemical Research.
-
This compound Product Data. BenchChem. CAS 873055-35-7. Link
Disclaimer: This protocol is for research and development purposes. Scale-up to manufacturing volumes requires a full Process Safety Management (PSM) review.
Sources
- 1. CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols - Google Patents [patents.google.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents [patents.google.com]
- 4. 5-AMino-2,4-di-tert-butylphenol synthesis - chemicalbook [chemicalbook.com]
- 5. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]
- 6. tdcommons.org [tdcommons.org]
- 7. researchgate.net [researchgate.net]
- 8. RU2556984C2 - ÐодÑлÑÑоÑÑ ÑÑанÑпоÑÑеÑов аÑÑ-ÑвÑзÑваÑÑей каÑÑеÑÑ - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Amino-2-tert-butylphenol
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 5-Amino-2-tert-butylphenol from a typical reaction mixture. The following content is structured in a question-and-answer format to directly address potential challenges and frequently asked questions encountered during experimental work.
Section 1: Understanding Your Compound and Potential Impurities
Before embarking on a purification strategy, a thorough understanding of the target molecule and potential contaminants is paramount. This section addresses key characteristics of this compound and its common impurities.
Q1: What are the key physical and chemical properties of this compound?
This compound is an organic compound with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol .[1] Its structure consists of a phenol ring substituted with an amino group and a bulky tert-butyl group. The presence of both an acidic phenolic hydroxyl group and a basic amino group makes it an amphoteric molecule. The tert-butyl group, being hydrophobic, influences its solubility, making it more soluble in organic solvents and only slightly soluble in water.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| Appearance | Off-white to pink solid | [4] |
| Predicted pKa (Phenolic OH) | ~10-12 | [5] |
| Predicted pKa (Amino Group) | ~4-5 | |
| Solubility | Slightly soluble in water; Soluble in ethanol, acetone, ether | [2] |
Q2: What are the likely impurities in a crude reaction mixture of this compound?
The most common synthetic route to this compound involves the nitration of 2-tert-butylphenol followed by the reduction of the resulting nitro-intermediate. Therefore, the primary impurities are likely to be:
-
Unreacted 2-tert-butylphenol: The starting material for the synthesis.
-
2-tert-butyl-5-nitrophenol: The intermediate compound from the nitration step.
-
Isomeric nitrophenols: Nitration of 2-tert-butylphenol can also yield other isomers, such as 2-tert-butyl-4-nitrophenol and 2-tert-butyl-6-nitrophenol.
-
Degradation products: Aminophenols can be susceptible to oxidation, especially when exposed to air and light, leading to colored impurities. The free base form can be unstable.[6][7]
Section 2: Purification Strategies: Troubleshooting and Protocols
This section provides detailed guidance on the most effective methods for purifying this compound, including recrystallization and acid-base extraction.
Recrystallization
Q3: My crude this compound is a discolored solid. Can I purify it by recrystallization?
Yes, recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
Troubleshooting Recrystallization:
-
Oiling out: If the compound separates as an oil instead of crystals upon cooling, this indicates that the boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated. To remedy this, you can try using a lower-boiling point solvent or adding more solvent to the hot solution.
-
No crystal formation: If no crystals form upon cooling, the solution may be too dilute, or nucleation is slow. Try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal of pure this compound. Evaporating some of the solvent to increase the concentration can also be effective.
-
Poor recovery: Low yield can result from using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration. Ensure you are using the minimum amount of hot solvent required for dissolution and allow for slow cooling.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Based on the properties of the related 2-tert-butylphenol, good starting points for solvent screening are ethanol, acetone, or mixtures of a soluble solvent with a non-polar anti-solvent like hexane or toluene.[2]
-
Dissolution: In a fume hood, gently heat your chosen solvent. Add the minimum amount of hot solvent to your crude this compound in an Erlenmeyer flask until it completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove residual solvent.
Diagram 1: Recrystallization Workflow
Caption: A general workflow for the purification of a solid compound by recrystallization.
Acid-Base Extraction
Q4: How can I use acid-base extraction to separate this compound from non-polar impurities?
Acid-base extraction is a highly effective liquid-liquid extraction technique that exploits the different acidic and basic properties of the components in a mixture. Since this compound has both a weakly acidic phenolic hydroxyl group and a weakly basic amino group, its solubility in aqueous solutions can be manipulated by adjusting the pH.
The Principle:
-
In acidic solution (e.g., dilute HCl): The basic amino group will be protonated to form a water-soluble ammonium salt (-NH₃⁺Cl⁻). The phenolic hydroxyl group will remain largely unreacted. Non-basic impurities will remain in the organic phase.
-
In basic solution (e.g., dilute NaOH): The acidic phenolic hydroxyl group will be deprotonated to form a water-soluble phenoxide salt (-O⁻Na⁺). The amino group will remain as the free base. Non-acidic impurities will stay in the organic phase.
Troubleshooting Acid-Base Extraction:
-
Emulsion formation: Vigorous shaking can lead to the formation of an emulsion at the interface of the aqueous and organic layers, making separation difficult. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.
-
Incomplete extraction: If the desired compound is not fully extracted into the aqueous layer, it could be due to insufficient mixing or the use of an inappropriate pH. Ensure thorough but gentle mixing and check the pH of the aqueous layer with pH paper.
-
Precipitation at the interface: The salt of your compound might not be fully soluble in the aqueous layer, leading to precipitation. If this occurs, you can add more of the aqueous solution to dissolve the precipitate.
Step-by-Step Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or dichloromethane.
-
Acidic Extraction (to remove basic impurities and isolate the product as a salt):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of dilute aqueous HCl (e.g., 1 M).
-
Stopper the funnel, invert, and vent frequently to release any pressure buildup.
-
Shake gently for 1-2 minutes.
-
Allow the layers to separate. The aqueous layer will contain the protonated this compound.
-
Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute HCl.
-
-
Basification and Re-extraction:
-
Combine the acidic aqueous extracts.
-
Slowly add a dilute aqueous base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). This compound will precipitate out as the free base.
-
Extract the precipitated product back into a fresh portion of the organic solvent.
-
-
Washing and Drying:
-
Wash the organic layer containing the purified product with water and then with brine to remove any residual salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Solvent Removal:
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Diagram 2: Acid-Base Extraction Logic
Caption: The logic of separating this compound using acid-base extraction.
Section 3: Purity Assessment and Stability
Q5: How can I assess the purity of my final product?
Several analytical techniques can be employed to determine the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for assessing purity. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) can be used to separate the product from any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect the presence of impurities by comparing the obtained spectrum with a reference.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. A broad melting point range is indicative of impurities.
Q6: My purified this compound is turning dark over time. What is happening and how can I prevent it?
The discoloration of aminophenols upon standing is a common issue caused by aerial oxidation. The free base form of this compound can be unstable and susceptible to degradation.[6][7]
To enhance stability:
-
Store under an inert atmosphere: Keep the purified compound under nitrogen or argon to minimize contact with oxygen.
-
Protect from light: Store in an amber-colored vial or in a dark place.
-
Convert to a salt: For long-term storage, consider converting the purified free base to its hydrochloride salt by dissolving it in a suitable solvent (e.g., ether) and bubbling dry HCl gas through the solution or by adding a solution of HCl in a miscible solvent. The salt form is generally more stable and less prone to oxidation.[6][7]
References
-
Solubility of 2-tert-butylphenol. (n.d.). Solubility of Things. Retrieved January 23, 2024, from [Link]
-
China 5-Amino-2,4-di-tert-butylphenol CAS 873055-58-4 Supplier. (n.d.). Hubei Zhonghan New Materials Co., Ltd. Retrieved January 23, 2024, from [Link]
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). National Institutes of Health. Retrieved January 23, 2024, from [Link]
- An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof. (2016). Google Patents.
-
Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. (2025). Technical Disclosure Commons. Retrieved January 23, 2024, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 23, 2024, from [Link]
Sources
- 1. This compound | C10H15NO | CID 57470209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-AMino-2,4-di-tert-butylphenol | 873055-58-4 [chemicalbook.com]
- 5. zhonghanchemical.com [zhonghanchemical.com]
- 6. This compound | 873055-35-7 | Benchchem [benchchem.com]
- 7. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
Stability issues and degradation of "5-Amino-2-tert-butylphenol"
Technical Support Center: 5-Amino-2-tert-butylphenol
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation challenges encountered during experimentation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure the integrity of your results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter when working with this compound, providing potential causes and actionable solutions.
Issue 1: Rapid Discoloration of Solid or Solution (Turning Pink, Brown, or Black)
Question: My solid this compound, or a solution of it, has started to change color, developing a pink, brown, or even black tint. What is causing this, and how can I prevent it?
Answer:
This discoloration is a classic indicator of degradation, primarily through oxidation. The aminophenol functional groups in this compound are highly susceptible to oxidation, especially when exposed to air (oxygen), light, and trace metal impurities. The colored products are likely quinone-imine or polymeric species formed from the initial oxidation products.
Causality Explained:
-
Oxidation Mechanism: The phenolic hydroxyl and amino groups are electron-donating, making the aromatic ring electron-rich and prone to oxidation. The initial step is often the formation of a phenoxyl radical, which can then undergo further reactions to form highly colored quinone-imines. These intermediates can then polymerize, leading to darker, insoluble materials. The presence of the bulky tert-butyl group can influence the stability of these intermediates.[1]
-
Contributing Factors:
-
Oxygen: Atmospheric oxygen is the primary oxidant.
-
Light: UV and visible light can provide the energy to initiate the oxidation process (photodegradation).
-
Trace Metals: Metal ions can catalyze the oxidation of phenols.
-
pH: While not extensively documented for this specific molecule, the stability of aminophenols can be pH-dependent.
-
Solutions:
-
Inert Atmosphere: Handle and store the solid compound under an inert atmosphere (e.g., nitrogen or argon).[2] When preparing solutions, use solvents that have been de-gassed by sparging with an inert gas.
-
Light Protection: Store the solid and solutions in amber vials or wrap containers with aluminum foil to protect from light.[3]
-
Solvent Purity: Use high-purity, peroxide-free solvents. Ethers, for example, can form explosive peroxides that are also strong oxidizing agents.
-
Temperature Control: Store the compound at the recommended temperature, typically 2-8°C, to slow down the rate of degradation.[3]
-
Use of Antioxidants: For some applications, the addition of a small amount of an antioxidant like sodium bisulfite or butylated hydroxytoluene (BHT) to solutions can help to inhibit oxidation. However, this is not always feasible if it interferes with downstream reactions.
-
Acid Addition Salt: The most effective way to improve stability is to use an acid addition salt, such as the hydrochloride salt of this compound.[4] The protonation of the amino group significantly reduces its electron-donating ability, making the compound much less susceptible to oxidation.[4]
Issue 2: Appearance of New, Unidentified Peaks in HPLC Analysis
Question: I am running an HPLC analysis of my this compound sample, and I see new peaks that were not there initially. What are these, and how can I identify them?
Answer:
The appearance of new peaks in your chromatogram is a clear sign of degradation or the presence of impurities from the synthesis. Given the instability of the free base, these are likely oxidative degradation products or residual starting materials and byproducts.
Probable Identities of New Peaks:
-
Oxidized Species: The primary degradation products are likely to be quinone-imines, benzoquinones, and their subsequent polymerization products.
-
Synthetic Impurities: Depending on the synthetic route, you might see residual 2,4-di-tert-butyl-5-nitrophenol (the precursor) or byproducts from the reduction step.[5]
Troubleshooting and Identification Workflow:
-
Forced Degradation Study: To tentatively identify the degradation peaks, perform a forced degradation study.[6] This involves subjecting your pure compound to various stress conditions:
-
Oxidative: Treat with a dilute solution of hydrogen peroxide.
-
Acidic/Basic Hydrolysis: Expose to dilute HCl and NaOH.
-
Thermal: Heat the solid or a solution.
-
Photolytic: Expose to UV light.
-
Run HPLC on each stressed sample and compare the chromatograms to your degraded sample. This will help in assigning the peaks to specific degradation pathways.
-
-
LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. The mass-to-charge ratio of the new peaks will provide the molecular weight of the impurities, allowing you to propose structures.
-
NMR Spectroscopy: If an impurity is present in a significant amount, it can be isolated by preparative HPLC and its structure can be fully elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maximize shelf-life, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (nitrogen or argon) and protected from light.[3] For long-term storage, consider storing in a freezer at -20°C. If you are working with the free base, which is known to be unstable, it is highly recommended to convert it to its hydrochloride salt for storage.[4]
Q2: My this compound has degraded. Can I purify it?
A2: Yes, purification is often possible, especially if the degradation is not extensive. The most common method for purifying aminophenols is recrystallization. The choice of solvent is critical and may require some experimentation. A common solvent for the purification of the related 5-amino-2,4-di-tert-butylphenol is cyclohexane.[5] Column chromatography can also be used, but may lead to further degradation on the stationary phase if the compound is particularly sensitive.
Q3: What analytical techniques are best for assessing the purity of this compound?
A3:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for assessing purity and quantifying impurities. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point. UV detection is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile impurities or degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the main compound and can be used to identify and quantify major impurities if their signals do not overlap significantly with the main compound's signals.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes. As with all chemicals, you should handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Avoid inhalation of dust and contact with skin and eyes.[2]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required for your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. |
Self-Validation: A method is considered stability-indicating if it can resolve the main peak from all potential degradation products and impurities. To validate this method, run samples from a forced degradation study. The chromatograms should show baseline separation between the parent compound and all new peaks that are formed.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample and a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solid sample and a vial of the stock solution to direct sunlight or a photostability chamber for 48 hours.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by the stability-indicating HPLC method.
Visualizations
Degradation Pathway
Caption: Proposed oxidative degradation pathway of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues of this compound.
References
-
Zhonghan. China 5-AMino-2,4-di-tert-butylphenol CAS:873055-58-4 Manufacturer, Supplier. Available from: [Link]
-
Zhonghan. China 5-Amino-2,4-di-tert-butylphenol CAS 873055-58-4 Supplier. Available from: [Link]
- Google Patents. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof.
-
Technical Disclosure Commons. Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. 2025-01-23. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Thornton, T. D., & Savage, P. E. (1992). Thermal Decomposition of Substituted Phenols in Supercritical Water. ACS Publications. Available from: [Link]
-
ResearchGate. PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT. 2017-11-17. Available from: [Link]
-
Science of Synthesis. (2010). Oxidation of Amines and N-Hetarenes. Available from: [Link]
-
DTIC. THERMAL DEGRADATION OF PHENOLIC POLYMERS. Available from: [Link]
-
Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Available from: [Link]
-
Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Available from: [Link]
-
ResearchGate. a Absorbance plot for 3-aminophenol degradation; b Effect of photocatalyst dose. Available from: [Link]
-
RSC Publishing. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. Available from: [Link]
-
ResearchGate. (PDF) Phenolic Resins (IV). Thermal Degradation of Crosslinked Resins in Controlled Atmospheres. 2025-08-10. Available from: [Link]
-
MDPI. Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. 2021-04-07. Available from: [Link]
-
ResearchGate. Coupled biodegradation of p-nitrophenol and p-aminophenol in bioelectrochemical system: Mechanism and microbial functional diversity. 2025-08-05. Available from: [Link]
-
RSC Publishing. Improvement of photocatalytic activity in the degradation of 4-chlorophenol and phenol in aqueous medium using tin-modified TiO2 photocatalysts. Available from: [Link]
-
Schlegel Group. Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. Available from: [Link]
-
RSC Publishing. Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds. 2021-11-17. Available from: [Link]
-
ResearchGate. TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. 2025-08-05. Available from: [Link]
-
Semantic Scholar. Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. 2007-03-05. Available from: [Link]
Sources
- 1. This compound | 873055-35-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. China 5-AMino-2,4-di-tert-butylphenol CAS:873055-58-4 Manufacturer, Supplier | Zhonghan [xsu.com]
- 4. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 5. tdcommons.org [tdcommons.org]
- 6. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Synthesis and Handling of 5-Amino-2,4-di-tert-butylphenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-Amino-2,4-di-tert-butylphenol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the synthesis and handling of this critical chemical intermediate. As a key building block in the synthesis of pharmaceuticals like Ivacaftor, mastering its preparation is essential.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can anticipate, troubleshoot, and resolve common issues encountered in the lab and during scale-up.
Section 1: Synthesis Overview and Core Reaction Challenges
The most prevalent and scalable synthetic route to 5-Amino-2,4-di-tert-butylphenol involves the reduction of its nitro precursor, 2,4-di-tert-butyl-5-nitrophenol.[1][2] While straightforward in principle, this transformation is fraught with challenges related to product stability and purification.
The primary issue is the inherent instability of the 5-Amino-2,4-di-tert-butylphenol free base.[3] The aminophenol moiety is highly susceptible to oxidation, readily degrading in the presence of atmospheric oxygen to form colored impurities, likely quinone-type structures.[2][3] This degradation significantly impacts purity, yield, and the performance of the material in subsequent reactions.
A secondary challenge is developing a purification strategy that is both effective and scalable. While laboratory-scale purifications might employ silica gel chromatography, this method is often impractical and cost-prohibitive for larger quantities.[3] Therefore, robust crystallization protocols are highly preferred.
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A [label="2,4-di-tert-butylphenol", fillcolor="#F1F3F4"]; B [label="2,4-di-tert-butyl-5-nitrophenol", fillcolor="#F1F3F4"]; C [label="5-Amino-2,4-di-tert-butylphenol\n(Unstable Free Base)", fillcolor="#FBBC05"]; D [label="5-Amino-2,4-di-tert-butylphenol HCl\n(Stable Salt)", fillcolor="#34A853"];
A -> B [label=" Nitration \n (e.g., HNO3)"]; B -> C [label=" Reduction \n (e.g., H2, Pd/C)"]; C -> D [label=" Acid Treatment \n (e.g., HCl)"]; } enddot Caption: General synthetic pathway for 5-Amino-2,4-di-tert-butylphenol.
Section 2: Troubleshooting Guide for Synthesis
This section addresses the most common problems encountered during the reduction of 2,4-di-tert-butyl-5-nitrophenol.
Question 1: My reduction reaction is stalling. TLC and LC-MS analysis show a significant amount of starting material even after extended reaction times. What's going wrong?
This is a frequent issue, often pointing to problems with the catalytic system or reaction environment.
Answer: Incomplete conversion is typically traced back to one of four factors: catalyst activity, the hydrogen source, reaction conditions, or solubility.
-
Catalyst Deactivation: The Palladium on carbon (Pd/C) catalyst is a heterogeneous catalyst, and its activity can be compromised.
-
Causality: The catalyst surface can be poisoned by impurities in the starting material or solvent. The catalyst may also be of poor quality or have been improperly handled and exposed to air for too long.
-
Solution:
-
Ensure you are using a fresh, high-quality Pd/C catalyst. For a typical reaction, a 5% Pd/C loading at approximately 0.05 w/w relative to the starting nitro compound is a good starting point.[1]
-
Use high-purity, degassed solvents. Ethyl acetate is a common and effective solvent for this reduction.[1]
-
If poisoning is suspected, try increasing the catalyst loading, but be aware of potential cost and filtration complications.
-
-
-
Insufficient Hydrogen Source: Whether using hydrogen gas or a transfer agent, an inadequate supply will halt the reaction.
-
Causality: With H₂ gas, this can be due to leaks in the system or insufficient pressure. With transfer hydrogenation agents like ammonium formate, the reagent may be old or used in insufficient stoichiometric amounts.[4][5]
-
Solution:
-
For H₂ Gas: Ensure your hydrogenation vessel is properly sealed and maintain a positive pressure (e.g., 4-5 kg/cm ²) throughout the reaction.[1]
-
For Transfer Hydrogenation: Use a significant excess of the hydrogen donor. For example, using ammonium formate at a 1:1 weight ratio with the nitro-phenol substrate in refluxing ethanol is a documented method.[5]
-
-
-
Suboptimal Reaction Conditions: Temperature and mixing play crucial roles.
-
Causality: Many reductions are run at or slightly above room temperature (e.g., 30±5°C).[1] If the reaction is too cold, the rate will be slow. Inadequate stirring will result in poor contact between the substrate, the gaseous hydrogen, and the solid catalyst.
-
Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst. If the reaction is sluggish at room temperature, a modest increase in temperature may be beneficial, but monitor for side reactions.
-
-
Poor Solubility: The substrate must be in solution to react efficiently.
-
Causality: If the starting nitro-phenol is not fully dissolved in the chosen solvent, the reaction becomes mass-transfer limited.
-
Solution: Ensure complete dissolution of the starting material before adding the catalyst. If solubility is an issue in ethyl acetate, consider co-solvents, though this may complicate downstream processing. One Reddit discussion on a difficult nitro reduction highlighted the utility of a protic cosolvent like ethanol to improve hydrogenation efficiency.[6]
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | 5% Pd/C (0.05 w/w) | Provides sufficient active sites without excessive cost.[1] |
| Hydrogen Source | H₂ Gas (4-5 kg/cm ²) | Ensures a constant supply of reducing agent.[1] |
| Solvent | Ethyl Acetate | Good solubility for the substrate and easy to remove.[1] |
| Temperature | 30 ± 5°C | Balances reaction rate with minimizing side reactions.[1] |
| Stirring | Vigorous | Essential for triphasic (solid, liquid, gas) reaction efficiency. |
Question 2: My isolated product is a dark, oily solid, and its purity degrades upon storage. How can I prevent this and obtain a stable product?
This is the most critical issue related to 5-Amino-2,4-di-tert-butylphenol. The discoloration and degradation are classic signs of oxidation.
Answer: The free-base form of this aminophenol is highly unstable and readily oxidizes when exposed to air.[3] The solution is not just to prevent oxidation during the reaction, but to convert the product into a stable form immediately after synthesis.
-
Work Under an Inert Atmosphere: During workup and isolation, minimize exposure to air. After filtering the catalyst, process the filtrate under a blanket of nitrogen or argon.
-
Isolate as an Acid Addition Salt: This is the most effective and industrially relevant strategy.[2][3] Converting the basic amino group into a salt, such as the hydrochloride (HCl) salt, dramatically enhances the compound's stability.[3]
-
Causality: Protonation of the amino group removes the lone pair of electrons from participating in oxidative degradation pathways. The resulting salt is typically a crystalline, free-flowing solid that is much easier to handle and store than the unstable free base.
-
Protocol Snippet (Post-Reduction): After filtering the Pd/C catalyst and concentrating the ethyl acetate solution, dissolve the crude free-base residue in a suitable solvent (e.g., isopropanol) and add a solution of HCl (e.g., HCl in isopropanol or gaseous HCl). The stable hydrochloride salt will precipitate and can be isolated by filtration.
-
dot graph Troubleshooting_Workflow { layout=dot; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];
Start [label="Low Yield or\nIncomplete Reaction", fillcolor="#EA4335"]; Check_Catalyst [label="Is Catalyst Fresh & Active?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_H2 [label="Is H2 Source Sufficient?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Are T & Stirring Optimal?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Solubility [label="Is Substrate Fully Dissolved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Replace_Catalyst [label="Replace Catalyst\nUse High-Purity Reagents", fillcolor="#4285F4"]; Increase_H2 [label="Check System for Leaks\nIncrease H2 Pressure or\nAdd More Transfer Agent", fillcolor="#4285F4"]; Optimize_Conditions [label="Increase Stirring Rate\nSlightly Increase Temp", fillcolor="#4285F4"]; Improve_Solubility [label="Add Co-Solvent or\nIncrease Solvent Volume", fillcolor="#4285F4"]; Success [label="Reaction Proceeds to Completion", shape=ellipse, style=filled, fillcolor="#34A853"];
Start -> Check_Catalyst; Check_Catalyst -> Check_H2 [label="Yes"]; Check_Catalyst -> Replace_Catalyst [label="No"]; Replace_Catalyst -> Start; Check_H2 -> Check_Conditions [label="Yes"]; Check_H2 -> Increase_H2 [label="No"]; Increase_H2 -> Start; Check_Conditions -> Check_Solubility [label="Yes"]; Check_Conditions -> Optimize_Conditions [label="No"]; Optimize_Conditions -> Start; Check_Solubility -> Success [label="Yes"]; Check_Solubility -> Improve_Solubility [label="No"]; Improve_Solubility -> Start; } enddot Caption: Troubleshooting workflow for low yield in nitro reduction.
Question 3: How can I purify the final product effectively without resorting to column chromatography?
Purification is key to obtaining material suitable for GMP (Good Manufacturing Practice) applications. Crystallization is the preferred method for scalability.
Answer: An effective purification strategy relies on crystallization of either the free base (if handled quickly) or, more reliably, the acid addition salt.
-
Crystallization of the Free Base: This is challenging due to the instability but can be done.
-
Protocol: After the aqueous workup of the reaction mixture, the organic layer (e.g., ethyl acetate) is distilled under vacuum at a low temperature (<45°C).[1] The crude residue can then be crystallized from a non-polar solvent like cyclohexane or n-hexane.[1][2] This must be performed rapidly and preferably under an inert atmosphere.
-
-
Crystallization of the Hydrochloride Salt: This is the recommended method for achieving high purity and stability.
-
Protocol: After formation of the HCl salt as described previously, the resulting solid can be further purified by recrystallization. The choice of solvent will depend on the specific salt, but polar protic solvents or mixtures are often good starting points. The process removes unreacted starting material and neutral, non-basic impurities.
-
Section 3: Experimental Protocol
Reference Protocol: Synthesis of 5-Amino-2,4-di-tert-butylphenol via Catalytic Hydrogenation
This protocol is synthesized from best practices reported in the literature.[1]
Safety Warning: This reaction involves flammable solvents and a pyrophoric catalyst (when dry) and should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7][8]
Materials:
-
2,4-di-tert-butyl-5-nitrophenol (100 g, 1.0 equiv)
-
5% Palladium on Carbon (Pd/C), 50% wet (10 g, which is 5 g dry weight)
-
Ethyl Acetate (800 mL)
-
Cyclohexane (for crystallization/distillation)
-
Sodium Sulfate (anhydrous)
-
Celite or another filter aid
Procedure:
-
Reaction Setup: To a suitable hydrogenation reactor, charge the 2,4-di-tert-butyl-5-nitrophenol (100 g) and ethyl acetate (800 mL). Stir at room temperature (30±5°C) until all solids are dissolved.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 5% Pd/C catalyst (5 g). Caution: Dry Pd/C can ignite in the presence of solvents and air.
-
Hydrogenation: Seal the reactor. Purge the headspace with nitrogen three times, followed by purging with hydrogen gas three times. Pressurize the reactor with hydrogen to 4-5 kg/cm ².
-
Reaction Monitoring: Stir the reaction mixture vigorously for approximately 20 hours at 30±5°C, maintaining the hydrogen pressure. The reaction progress can be monitored by TLC or LC-MS by carefully withdrawing a sample, filtering it through a syringe filter to remove the catalyst, and analyzing the filtrate.
-
Catalyst Filtration: Once the reaction is complete, depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate (e.g., 100-200 mL) to ensure complete recovery of the product.
-
Workup: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with an aqueous sodium chloride solution (brine). Separate the layers and dry the organic layer over anhydrous sodium sulfate.[1]
-
Isolation (as Free Base): Filter off the sodium sulfate. Concentrate the organic layer by distillation under reduced pressure at a temperature below 45°C. Co-distill with cyclohexane to remove residual ethyl acetate.[1]
-
Purification: To the resulting crude solid, add cyclohexane. Stir the slurry for 60 minutes at room temperature, then filter the solid product. Wash the cake with cold cyclohexane and dry under vacuum to yield 5-Amino-2,4-di-tert-butylphenol. Note: For improved stability, proceed immediately to salt formation.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the primary role of the tert-butyl groups?
-
A: The two bulky tert-butyl groups provide significant steric hindrance. This can influence reactivity, for example, by sterically shielding the adjacent amino and hydroxyl groups.[2] They also increase the lipophilicity of the molecule and have electron-donating effects that influence its electronic properties.[2]
-
-
Q: Can I use other reduction methods besides catalytic hydrogenation?
-
A: Yes, other methods for nitro group reduction are well-established, such as using metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media.[9] However, these "dissolving metal" reductions often require stoichiometric amounts of metal and can lead to more complex workups and waste streams, making catalytic hydrogenation cleaner and more atom-economical for larger scales.
-
-
Q: What analytical methods are best for monitoring this reaction?
-
A: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) provides a quick, qualitative assessment of the disappearance of the starting material. For quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) is the standard method.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) is also invaluable for identifying the product and any potential byproducts.
-
References
- Google Patents. (2016). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.
- Google Patents. (1991). EP0434771B1 - Process for the amination of phenols.
- Google Patents. (1990). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.
-
Zhonghan. (n.d.). China 5-AMino-2,4-di-tert-butylphenol CAS:873055-58-4 Manufacturer, Supplier. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Reddit. (2023). my nitro refuses to be reduced. Retrieved from [Link]
Sources
- 1. tdcommons.org [tdcommons.org]
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- 3. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 4. 5-AMino-2,4-di-tert-butylphenol | 873055-58-4 [chemicalbook.com]
- 5. 5-AMino-2,4-di-tert-butylphenol synthesis - chemicalbook [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
"5-Amino-2-tert-butylphenol" handling and safety precautions
CAS: 873055-35-7 | Formula: C₁₀H₁₅NO | MW: 165.23 g/mol [1][2]
Introduction: The Specialist's Perspective
Welcome to the technical support hub for 5-Amino-2-tert-butylphenol . As a researcher, you likely selected this compound for its unique steric and electronic properties—the tert-butyl group at the C2 position provides steric shielding to the phenolic hydroxyl, while the C5-amino group offers a handle for derivatization.
However, this specific substitution pattern creates a "perfect storm" for oxidative instability. The electron-donating effects of both the hydroxyl and amino groups make the aromatic ring highly electron-rich, rendering it susceptible to rapid oxidation by atmospheric oxygen. This guide moves beyond standard SDS advice to address the practical realities of handling this labile intermediate.
Module 1: Quality Assurance & Material Verification
"My sample arrived, and it looks brown/black. Is it degraded?"
This is the #1 inquiry regarding aminophenols. The darkening is due to the formation of quinone imines and subsequent polymerization, often occurring on the surface of the crystal lattice.
The Oxidation Mechanism (Why it happens)
The high electron density at the para and ortho positions (relative to the activating groups) lowers the oxidation potential. Even trace oxygen exposure triggers the formation of colored impurities (quinone imines/oligomers) which act as dyes—meaning a very small amount of impurity (0.1%) can make the entire sample look "tarry."
Figure 1: The oxidative degradation cascade of electron-rich aminophenols.
Troubleshooting Protocol: Purity Verification
Do not discard the sample based solely on color. Follow this decision matrix:
| Diagnostic Step | Observation | Verdict | Action Required |
| 1. Solubility Check | Dissolves fully in DMSO-d6 or MeOH. | Likely Surface Oxidation | Proceed to NMR. |
| Leaves black residue/particulates. | Significant Degradation | Filter solution; Recrystallize. | |
| 2. ¹H NMR Analysis | Sharp peaks, correct integration. Minimal baseline noise. | Pass (>95% Purity) | Use as is. The color is cosmetic. |
| Broad peaks, extra aromatic signals, high baseline. | Fail (<90% Purity) | Must purify before use. | |
| 3. LC-MS | Single major peak [M+H]⁺ = 166.2. | Pass | Use as is. |
Expert Tip: If purification is required, do not use standard silica chromatography (the acidic silica surface often catalyzes further oxidation). Use Recrystallization or Neutral Alumina chromatography.
Recrystallization Protocol (Self-Validating):
-
Solvent: Degassed Ethanol/Water (9:1).
-
Additive: Add 0.1% w/v Ascorbic Acid or Sodium Dithionite to the solvent (acts as an oxygen scavenger).
-
Process: Dissolve under Argon at 60°C. Cool slowly to 4°C in the dark.
-
Validation: The resulting crystals should be off-white to pale beige.
Module 2: Handling & Storage
"How do I keep it from degrading on the shelf?"
Standard "cool, dry place" advice is insufficient for long-term stability of this compound.
The "Inert Chain" Protocol
You must treat this compound like a transition metal catalyst.
-
Atmosphere: Always store under Argon or Nitrogen. If you open the bottle, backfill it with inert gas before re-sealing.
-
Temperature: Store at -20°C . The rate of oxidation drops significantly at sub-zero temperatures.
-
Light: Store in amber vials wrapped in foil. Photo-oxidation is a major degradation pathway for aminophenols.
-
Solution State: Never store this compound in solution for more than 4 hours unless frozen. In solution, molecular mobility accelerates radical coupling.
Module 3: Reaction Troubleshooting
"The reaction yield is low, or I'm getting side products."
The dual nucleophiles (Amine at C5, Hydroxyl at C1) and the steric bulk (tert-butyl at C2) dictate the reactivity.
FAQ: Common Reaction Issues
Q1: I am trying to acylate the amine, but I'm getting mixtures. Why?
-
Cause: While the amine is generally more nucleophilic, the phenoxide anion (if base is used) is also highly reactive.
-
Solution: Control the pH. Perform selective N-acylation under slightly acidic or neutral conditions (e.g., using acetic anhydride in EtOAc without base, or limiting base equivalents). If using strong base (NaH, K₂CO₃), you will get O-alkylation or N,O-diacylation.
Q2: My reaction turns black immediately upon adding the catalyst.
-
Cause: Metal-catalyzed oxidation. Palladium or Copper catalysts can oxidize the aminophenol faster than the cross-coupling reaction occurs.
-
Solution:
-
Degas rigorously: Sparge solvents with Argon for 20 mins before adding the aminophenol.
-
Antioxidants: In some aqueous/organic couplings, adding 5 mol% ascorbic acid can protect the starting material without poisoning the catalyst (verify catalyst compatibility first).
-
Q3: It won't dissolve in my reaction solvent.
-
Analysis: The tert-butyl group adds lipophilicity, but the zwitterionic character (phenol/amine) can reduce solubility in non-polar solvents like Hexane.
-
Solubility Table:
| Solvent | Solubility Rating | Notes |
| Water | Poor | Hydrophobic t-butyl group prevents solvation. |
| Methanol/Ethanol | Excellent | Best for handling/transfers. |
| DCM/Chloroform | Good | Good for reactions; ensure acid-free (stabilized with amylene, not EtOH). |
| DMSO/DMF | Excellent | Use only if necessary (hard to remove). |
| Hexane/Heptane | Insoluble | Use as an anti-solvent for precipitation. |
Module 4: Safety & Disposal
"Is this compound toxic?"
Treat this compound with high caution.[3][4] While specific toxicological data for this isomer is limited, it shares structural alerts with 2,4-di-tert-butylphenol and p-aminophenol .
Key Hazards
-
Skin Sensitizer: Aminophenols are known sensitizers. Contact can cause dermatitis.
-
Eye Irritant: Solid dust is highly irritating to mucous membranes.
-
Aquatic Toxicity: Hindered phenols are often toxic to aquatic life with long-lasting effects.
Emergency Response Workflow
Figure 2: Immediate response protocols for exposure or spillage.
References
-
PubChem. (n.d.). This compound (Compound).[1][2][5][6] National Library of Medicine. Retrieved February 3, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 3, 2026, from [Link]
Sources
Validation & Comparative
"5-Amino-2-tert-butylphenol" vs "5-Amino-2,4-di-tert-butylphenol" reactivity
This guide provides an in-depth technical comparison between 5-Amino-2-tert-butylphenol and 5-Amino-2,4-di-tert-butylphenol , focusing on their distinct reactivity profiles, stability challenges, and applications in pharmaceutical synthesis (specifically CFTR modulators like Ivacaftor).[1]
This compound vs. 5-Amino-2,4-di-tert-butylphenol
Executive Summary: The Steric Imperative
In the synthesis of high-value pharmaceutical intermediates, the difference between a single tert-butyl group and a di-tert-butyl substitution pattern is not merely structural—it is the difference between uncontrolled polymerization and a viable drug substance.[1]
-
This compound (Mono-tBu): Characterized by an "open" position at C4 (para to the hydroxyl, ortho to the amine).[1] This molecule is highly susceptible to oxidative C-C coupling, making it prone to polymerization and typically unsuitable as a stable drug intermediate.[1]
-
5-Amino-2,4-di-tert-butylphenol (Di-tBu): The industry standard (CAS 873055-58-4).[1][2][3] The additional tert-butyl group at C4 acts as a "steric anchor," blocking the most reactive site on the ring.[1] While this enhances oxidative stability against polymerization, it introduces significant steric hindrance at the amine, requiring specialized coupling protocols (e.g., for Ivacaftor synthesis).[1]
Structural & Reactivity Analysis[1][5]
The core chemical conflict lies in the balance between Electronic Activation (by -OH and -NH₂) and Steric Protection (by -tBu).[1]
Comparative Reactivity Table
| Feature | This compound (Mono) | 5-Amino-2,4-di-tert-butylphenol (Di) |
| Structure | Open C4 position (reactive).[1][3] | Blocked C4 position (inert).[1] |
| Oxidative Stability | Low. Rapidly forms biphenyls via C-C coupling at C4.[1] | Moderate. Resistant to C-C coupling, but forms quinone imines (Formula A) if exposed to air.[1] |
| Amine Nucleophilicity | High. Accessible amine reacts rapidly with electrophiles.[1] | Attenuated. Flanked by C4-tBu and C6-H, the amine is sterically crowded.[1] |
| Primary Application | Research analog / Impurity. | Key Intermediate for Ivacaftor (Kalydeco).[1][4] |
| Handling Form | Often transient/in situ.[1] | Isolated as HCl Salt to prevent oxidation.[1] |
Visualizing the Steric Landscape[1]
The following diagram illustrates the critical "Blocking Effect" of the C4 tert-butyl group.
Figure 1: Mechanistic divergence driven by the C4 substituent.[1] The Di-tBu variant forces reaction pathways toward the amine rather than the ring carbon.[1]
Critical Application: Ivacaftor Synthesis[1][3][6][7][8][9]
The Di-tBu variant is the "magic bullet" for the synthesis of Ivacaftor (N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide).[1] The synthesis highlights the necessity of the 2,4-di-tert-butyl pattern.[1]
The Challenge: "Formula A" Degradation
Even with the C4 position blocked, the free base of 5-amino-2,4-di-tert-butylphenol is unstable in air.[1] It degrades into a pink/grey solid identified in patent literature as "Formula A" (likely an ortho-quinone imine derivative) [1].[1]
-
Solution: The intermediate is immediately converted to its Hydrochloride Salt (HCl) or stored under strict inert atmosphere.[1]
Reaction Workflow
The synthesis involves the reduction of the nitro-precursor followed by a challenging amide coupling.[1]
Figure 2: The stabilization workflow.[1] Isolation of the free base is avoided to prevent degradation.[1]
Experimental Protocols
Protocol A: Synthesis & Stabilization of 5-Amino-2,4-di-tert-butylphenol
Adapted from Patent WO2016075703A2 & TD Commons [1, 2].[1]
Objective: Reduce the nitro group without over-reduction or oxidative degradation.
-
Reactants: Charge 2,4-di-tert-butyl-5-nitrophenol (1.0 eq) and Ammonium Formate (3.0 eq) into Ethanol.
-
Catalyst: Add 5% Pd/C (50% water wet, 10 wt% loading).
-
Reaction: Heat to reflux (75-80°C) for 2-3 hours. Note: Ammonium formate is preferred over H₂ gas in some protocols to provide a gentler reduction environment.[1]
-
Filtration: Cool to RT. Filter through Celite to remove Pd/C. Wash with Methanol.[1][5]
-
Critical Stabilization:
Protocol B: Reactivity Test (Schiff Base Formation)
To compare the nucleophilicity of the Mono vs. Di variants, a Schiff base formation rate test can be performed.[1]
-
Dissolve 1.0 mmol of the amine (Mono or Di) in MeOH.
-
Add 1.0 mmol of Benzaldehyde.
-
Monitor by HPLC or NMR over 60 minutes.
-
Expectation:
Safety & Impurity Profile
-
Genotoxicity: The precursor 2,4-di-tert-butyl-5-nitrophenol is a known genotoxic impurity.[1][6] Strict control (<10 ppm) is required in the final API [3].[1]
-
Oxidative Byproducts: The "Formula A" impurity (pink/red color) indicates degradation.[1] If the white Amine HCl salt turns pink, it has hydrolyzed and oxidized; it should be re-purified.[1]
References
-
Technical Disclosure Commons. (2025). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol.[1][2][4][7][5] Retrieved from [1]
-
Google Patents. (2016).[1] WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.[1] Retrieved from [1]
-
Daicel Pharma Standards. (2025). Ivacaftor Impurities and Synthesis.[1][3][4][6][7] Retrieved from
-
ChemicalBook. (2025).[1][2][4][8] 5-Amino-2,4-di-tert-butylphenol Product Properties. Retrieved from [1]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 5-AMino-2,4-di-tert-butylphenol | 873055-58-4 [chemicalbook.com]
- 3. 5-Amino-2,4-di-tert-butylphenol | C14H23NO | CID 44176226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tdcommons.org [tdcommons.org]
- 5. 5-AMino-2,4-di-tert-butylphenol synthesis - chemicalbook [chemicalbook.com]
- 6. Ivacaftor Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 8. chemicalbook.com [chemicalbook.com]
Comparative Analysis of Substituted Aminophenol Properties
Executive Summary
Substituted aminophenols represent a critical class of bifunctional scaffolds in drug discovery and industrial synthesis. Their utility is defined by the positional isomerism (ortho, meta, para) of the amino group relative to the phenolic hydroxyl. This guide provides an objective analysis of these isomers, focusing on their electronic divergence, electrochemical redox behaviors, and specific synthetic applications.
Key Finding: While p-aminophenol is the dominant precursor for analgesic synthesis (Acetaminophen), its high susceptibility to oxidative degradation requires rigorous pH and oxygen control. In contrast, m-aminophenol offers superior stability for complex coupling reactions (e.g., Kolbe-Schmitt carboxylation) due to its inability to form a direct quinoid structure.
Structural & Electronic Properties: The Isomeric Divergence
The reactivity of aminophenols is governed by the interplay between the electron-donating hydroxyl group (-OH) and the amino group (-NH₂). The position of these groups dictates the molecule's acidity (pKa) and zwitterionic character.
Acid-Base Dissociation Constants (pKa)
The basicity of the amine and the acidity of the phenol are heavily influenced by resonance and inductive effects.
| Property | o-Aminophenol | m-Aminophenol | p-Aminophenol | Mechanistic Driver |
| pKa₁ (-NH₃⁺) | 4.72 | 4.17 | 5.48 | Resonance vs. Induction: In the p-isomer, the -OH group donates electron density to the amine via resonance, increasing basicity (higher pKa). In the m-isomer, resonance is impossible; the -OH group acts only as an electron-withdrawing group (induction), destabilizing the cation (lower pKa). |
| pKa₂ (-OH) | 9.71 | 9.87 | 10.46 | Hydrogen Bonding: The o-isomer exhibits intramolecular H-bonding, slightly increasing acidity compared to the p-isomer. |
| Isoelectric Point (pI) | 7.2 | 7.0 | 7.9 | Solubility: The p-isomer has the highest pI, making it least soluble at physiological pH (7.4), often requiring acidification for extraction. |
Zwitterionic Character & Solubility
At neutral pH, p-aminophenol exists largely in a zwitterionic state. This significantly impacts extraction protocols.
-
Protocol Implication: When extracting p-aminophenol from aqueous media, adjusting the pH to ~7.9 (isoelectric point) precipitates the zwitterion, whereas pH < 5 keeps it soluble as the ammonium salt.
Electrochemical Performance: The Redox Engine
The oxidative stability of aminophenols is the primary safety and yield determinant in industrial processing.
Oxidation Potentials (Cyclic Voltammetry)
-
Experimental Setup: Glassy carbon electrode, pH 7.0 phosphate buffer, scan rate 100 mV/s.
-
Observation: p-Aminophenol exhibits the lowest oxidation potential (
), making it the most reducing agent but also the most prone to air oxidation.
| Isomer | Oxidation Product | Stability Profile | |
| p-Aminophenol | +0.28 V | p-Benzoquinone Imine | Low: Rapidly oxidizes in air to form violet/black tarry polymers. Requires inert atmosphere (N₂/Ar). |
| o-Aminophenol | +0.45 V | o-Benzoquinone Imine | Medium: Can cyclize to form phenoxazines. |
| m-Aminophenol | > +0.70 V | Radical Intermediates | High: Cannot form a stable quinoid structure; requires forcing conditions to oxidize. |
Mechanism of Oxidation (p-Isomer)
The following diagram illustrates the 2-electron, 2-proton oxidation of p-aminophenol, a critical pathway in both photography (development) and toxicology (NAPQI formation).
Figure 1: Stepwise oxidation of p-aminophenol to p-benzoquinone imine. The ease of this transition drives its utility as a reducing agent.
Synthetic Utility & Protocols
This section contrasts the primary high-value applications of the p- and m-isomers.
p-Aminophenol: Synthesis of Acetaminophen (Paracetamol)
The N-acetylation of p-aminophenol is a benchmark reaction. The challenge is selective acetylation of the amine over the phenol without protecting groups.
Protocol: Selective N-Acetylation
-
Dissolution: Suspend 10g p-aminophenol in 30mL water. Add HCl dropwise until dissolved (pH ~4). Checkpoint: Solution must be clear; dark color indicates oxidation.
-
Buffering: Add sodium acetate to buffer pH to ~5-6. This liberates the free amine (-NH₂) while keeping the phenol (-OH) protonated (unreactive).
-
Acetylation: Add 1.1 eq acetic anhydride dropwise at 50°C.
-
Crystallization: Cool to 0°C. The amide precipitates; the ester (O-acetylated byproduct) would remain in solution if formed.
Figure 2: Selective N-acetylation workflow. pH control is critical to prevent O-acetylation.
m-Aminophenol: Synthesis of p-Aminosalicylic Acid (PAS)
Unlike the p-isomer, m-aminophenol is used to synthesize the anti-tubercular drug PAS via the Kolbe-Schmitt reaction .[1][2]
-
Mechanism: The m-aminophenol is carboxylated under high pressure (CO₂). The -OH group directs the incoming carboxyl group to the ortho position (which is para to the amine).
-
Advantage: The stability of the m-isomer allows it to withstand the harsh thermal conditions (100°C+, 5 atm CO₂) required for this carboxylation.
Toxicology & Safety Profile
Understanding the toxicity difference is vital for handling these reagents.
| Feature | p-Aminophenol | m-Aminophenol |
| Primary Toxicity | Nephrotoxicity: Causes proximal tubular necrosis. | Methemoglobinemia: Oxidizes hemoglobin to methemoglobin. |
| Mechanism | Bioactivation to reactive quinone imines depletes renal glutathione (GSH), leading to covalent binding to cellular proteins. | Direct oxidation of iron in heme; less prone to covalent protein binding than the p-isomer. |
| LD50 (Rat, Oral) | ~375 mg/kg | ~924 mg/kg (Lower acute toxicity) |
Safety Directive: When handling p-aminophenol, strictly avoid skin contact. Unlike typical acids/bases, its lipophilicity allows rapid dermal absorption, leading to systemic kidney damage.
References
-
Acidity Constants: Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.
-
Electrochemical Behavior: Nematollahi, D., et al. (2009). "Electrochemical oxidation of p-aminophenol in the presence of nucleophiles." Electrochimica Acta.
-
Acetaminophen Synthesis: Mitchell, S.C., & Waring, R.H. (2002). "Aminophenols."[3][4][5][6][7][8][9][10] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
Toxicity Mechanisms: Harmon, R.C., et al. (2005). "Comparison of para-aminophenol cytotoxicity in rat renal epithelial cells and hepatocytes." Toxicology.
-
PAS Synthesis: Kirsch, P. (2008). "Heterocyclic Chemistry in Drug Discovery." John Wiley & Sons. (Referencing Kolbe-Schmitt carboxylation of m-aminophenol).[1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. CN101538211A - Method for preparing m-aminophenol by catalytic hydrolysis of m-phenylenediamine - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. arxiv.org [arxiv.org]
- 7. Aminophenol Market by Type (P-Aminophenol, M-Aminophenol, and O-Aminophenol), Application (Dye Intermediate, Synthesis Precursor, Fluorescent Stabilizers), End-use Industry, and Geography - Forecast to 2027 [researchandmarkets.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
A Comparative Guide to the Synthesis of 5-Amino-2-tert-butylphenol: An In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediates and fine chemical synthesis, 5-Amino-2-tert-butylphenol and its analogue, 5-Amino-2,4-di-tert-butylphenol, stand out as critical building blocks. Their utility in the synthesis of high-value compounds, notably as a key intermediate for the cystic fibrosis drug Ivacaftor, necessitates robust, efficient, and scalable synthetic methodologies.[1][2] This guide provides a comprehensive comparison of the prevalent synthesis routes to 5-Amino-2,4-di-tert-butylphenol, offering an objective analysis of their respective strengths and weaknesses, supported by experimental data and mechanistic insights.
Introduction: The Significance of this compound Derivatives
The strategic placement of the amino and hydroxyl groups on the sterically hindered phenol ring makes 5-Amino-2,4-di-tert-butylphenol a versatile precursor for complex molecular architectures.[3] The demand for this intermediate has driven the development of several synthetic pathways, each with its own set of advantages and challenges in terms of yield, purity, cost-effectiveness, and scalability. This guide will dissect two primary synthetic strategies: a traditional route commencing with 2,4-di-tert-butylphenol and a more recent approach starting from m-aminophenol. Furthermore, we will explore variations in the critical reduction step of the traditional route.
Route 1: The Nitration-Reduction Pathway from 2,4-di-tert-butylphenol
This classical approach is a two-stage process involving the nitration of a substituted phenol followed by the reduction of the resulting nitro-intermediate.
Stage 1: Electrophilic Nitration of 2,4-di-tert-butylphenol
The introduction of a nitro group onto the aromatic ring is a cornerstone of this synthesis. However, the direct nitration of 2,4-di-tert-butylphenol is fraught with challenges, including poor selectivity and the potential for oxidative side reactions. To circumvent these issues, a common strategy involves the protection of the highly activating hydroxyl group prior to nitration.
Mechanism of Nitration: The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by a stronger acid, typically sulfuric acid. The aromatic ring then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation known as the sigma complex or arenium ion. Subsequent deprotonation restores aromaticity, yielding the nitroaromatic product.
Experimental Protocol: Hydroxyl Protection and Nitration [1]
-
Protection: In a suitable reactor, 2,4-di-tert-butylphenol is reacted with methyl chloroformate in the presence of a base (e.g., triethylamine) and a catalyst (e.g., N,N-dimethylaminopyridine) in a solvent such as methylene chloride at 0-5°C. This forms the corresponding carbonate, protecting the hydroxyl group.
-
Nitration: The protected phenol is then subjected to nitration using a mixture of nitric acid and sulfuric acid. A key challenge in this step is controlling the highly exothermic reaction, especially on a larger scale.[1] The use of a solvent and careful temperature management are crucial to minimize the formation of unwanted isomers and degradation products.
-
Work-up and Purification: Following the reaction, the mixture is quenched with water, and the product is extracted. This route often yields a mixture of the desired 5-nitro and the undesired 6-nitro isomers, necessitating purification by column chromatography.[1][4] This purification step significantly impacts the overall yield and is a major drawback for industrial-scale production.[1]
Performance Analysis: The nitration step is the Achilles' heel of this route, with reported yields for the desired 2,4-di-tert-butyl-5-nitrophenol being as low as approximately 29% after chromatographic separation.[4] The requirement for column chromatography adds significant cost and complexity, making this approach less economically viable for large-scale manufacturing.[1]
Stage 2: Reduction of 2,4-di-tert-butyl-5-nitrophenol
The conversion of the nitro group to an amine is a well-established transformation in organic synthesis. For the reduction of 2,4-di-tert-butyl-5-nitrophenol, several methods are employed, each with distinct advantages and disadvantages.
This method involves the use of a catalyst, typically palladium on carbon (Pd/C), and hydrogen gas to reduce the nitro group.
Mechanism of Catalytic Hydrogenation: The mechanism involves the adsorption of both the nitro compound and molecular hydrogen onto the surface of the metal catalyst. The H-H bond is cleaved, and hydrogen atoms are transferred to the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates to the final amine.
Experimental Protocol: Catalytic Hydrogenation with Pd/C [5]
-
Reaction Setup: 2,4-di-tert-butyl-5-nitrophenol is dissolved in a suitable solvent, such as ethyl acetate or methanol.
-
Catalyst Addition: A catalytic amount of 5% or 10% Pd/C is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to hydrogen gas pressure (typically 4-5 kg/cm ²) in a hydrogenator and stirred for an extended period (e.g., 20 hours) at a controlled temperature (e.g., 30±5°C).[5]
-
Work-up: The catalyst is removed by filtration through a bed of celite, and the solvent is evaporated to yield the product. Purification can be achieved by recrystallization from a solvent like cyclohexane.[5]
Performance Analysis: Catalytic hydrogenation is generally a clean and efficient method, often providing high yields of the desired amine. However, it requires specialized high-pressure equipment (hydrogenator) and careful handling of flammable hydrogen gas and the pyrophoric Pd/C catalyst, which can pose safety risks, particularly on an industrial scale.[1]
An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule is used in the presence of a catalyst. Ammonium formate is a commonly used and effective hydrogen donor in conjunction with Pd/C.
Mechanism of Transfer Hydrogenation: In this process, the hydrogen donor (e.g., ammonium formate) decomposes on the catalyst surface to provide the hydrogen atoms necessary for the reduction of the nitro group. This in-situ generation of hydrogen avoids the need for high-pressure hydrogen gas.
Experimental Protocol: Transfer Hydrogenation with Ammonium Formate and Pd/C [6]
-
Reaction Setup: A solution of 2,4-di-tert-butyl-5-nitrophenol in a solvent like ethanol is heated to reflux.
-
Reagent Addition: Ammonium formate and a catalytic amount of 5% Pd/C are added to the refluxing solution.
-
Reaction: The mixture is stirred at reflux for a few hours (e.g., 2 hours).
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the product. This method has been reported to give a quantitative yield of 5-amino-2,4-di-tert-butylphenol.[6]
Performance Analysis: Transfer hydrogenation offers a significant safety advantage over catalytic hydrogenation by eliminating the need for high-pressure hydrogen gas. The reaction conditions are generally milder, and the procedure is often faster. The reported quantitative yield makes it an attractive option.
A classical method for nitro group reduction involves the use of a metal, such as iron, in an acidic medium.
Mechanism of Iron Reduction: In an acidic solution, iron metal acts as a reducing agent, transferring electrons to the nitro group. The reaction proceeds through a series of intermediates, with the iron being oxidized in the process.
Experimental Protocol: Iron Reduction
Detailed, high-yield protocols specifically for the iron reduction of 2,4-di-tert-butyl-5-nitrophenol are less commonly reported in readily available literature compared to catalytic methods. Generally, the procedure would involve:
-
Reaction Setup: Suspending the nitro compound and iron powder in a solvent, often with the addition of an acid like hydrochloric acid or acetic acid.
-
Reaction: Heating the mixture with stirring.
-
Work-up: After the reaction, the iron salts are filtered off, and the product is isolated from the filtrate.
Performance Analysis: Iron reduction is a cost-effective method as iron is inexpensive and readily available. However, the work-up can be tedious due to the formation of large amounts of iron sludge, which can complicate product isolation and purification. This method also generates significant amounts of iron-containing waste, posing environmental concerns.
Route 2: The m-Aminophenol Pathway
This alternative strategy avoids the problematic nitration of a pre-existing substituted phenol by building the desired molecule from a different starting material, m-aminophenol. This route consists of three main steps: acetylation, Friedel-Crafts tert-butylation, and deacetylation.[4]
Step 1: Acetylation of m-Aminophenol
The amino group of m-aminophenol is first protected by acetylation to prevent it from interfering with the subsequent Friedel-Crafts reaction.
Experimental Protocol: Acetylation [4]
-
Reaction: m-Aminophenol is reacted with acetic anhydride or acetyl chloride in a suitable solvent.
-
Isolation: The resulting N-(3-hydroxyphenyl)acetamide is isolated by precipitation and filtration.
Step 2: Friedel-Crafts tert-Butylation
This key step introduces the two tert-butyl groups onto the aromatic ring via a Friedel-Crafts alkylation reaction.
Mechanism of Friedel-Crafts Alkylation: The reaction is catalyzed by a strong Lewis acid, such as concentrated sulfuric acid. The tert-butylating agent (tert-butanol) is protonated by the acid, leading to the formation of a tert-butyl carbocation. This electrophile then attacks the electron-rich aromatic ring of N-(3-hydroxyphenyl)acetamide to form the di-tert-butylated product.
Experimental Protocol: tert-Butylation [4]
-
Reaction: N-(3-hydroxyphenyl)acetamide is dissolved in a solvent, and tert-butanol is added. Concentrated sulfuric acid is then added dropwise as a catalyst.
-
Isolation: The product, N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide, precipitates from the reaction mixture and is isolated by filtration.
Step 3: Deacetylation
The final step involves the removal of the acetyl protecting group to unveil the free amino group of the target molecule.
Experimental Protocol: Deacetylation [7]
-
Reaction: N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide is hydrolyzed under acidic or basic conditions. This is typically achieved by refluxing in the presence of an acid (e.g., HCl) or a base (e.g., NaOH) in a suitable solvent like ethanol or methanol.[7]
-
Isolation and Purification: The reaction mixture is neutralized, and the product precipitates. It can be further purified by recrystallization.[7]
Performance Analysis: A patent describing this route suggests it is a high-yielding process suitable for large-scale preparation.[4] It avoids the low-yield nitration and subsequent chromatographic purification of Route 1. The starting materials are readily available, and the reaction conditions are generally mild.
Comparative Analysis of Synthesis Routes
To facilitate a direct comparison, the key performance indicators for each route are summarized below.
| Parameter | Route 1: Nitration-Reduction | Route 2: m-Aminophenol Pathway |
| Starting Material | 2,4-di-tert-butylphenol | m-aminophenol |
| Key Steps | Hydroxyl protection, Nitration, Reduction | Acetylation, Friedel-Crafts tert-butylation, Deacetylation |
| Yield | Low (Nitration step ~29%)[4] | High (claimed)[4] |
| Purification | Column chromatography required[1][4] | Recrystallization[7] |
| Scalability | Challenging due to low yield and chromatography[1] | Suitable for large-scale production[4] |
| Safety Concerns | Handling of nitric/sulfuric acid, pyrophoric catalysts, and/or H₂ gas[1] | Use of concentrated sulfuric acid |
| Environmental Impact | Generation of acidic waste and potentially heavy metal catalyst waste | Generation of acidic/basic waste from hydrolysis |
Comparison of Reduction Methods in Route 1
| Method | Advantages | Disadvantages |
| Catalytic Hydrogenation | High yield, clean reaction | Requires high-pressure equipment, flammable H₂ gas, pyrophoric catalyst |
| Transfer Hydrogenation | High yield (quantitative reported)[6], avoids H₂ gas, milder conditions | Catalyst cost |
| Iron Reduction | Low cost | Tedious work-up, iron sludge waste |
Visualization of Synthetic Pathways
To further elucidate the discussed synthetic strategies, the following diagrams illustrate the reaction workflows.
Caption: Workflow for Route 1: Nitration-Reduction Pathway.
Caption: Comparison of Reduction Methods for Route 1.
Caption: Workflow for Route 2: m-Aminophenol Pathway.
Conclusion and Recommendations
The synthesis of 5-Amino-2,4-di-tert-butylphenol presents a classic case of balancing chemical efficiency with practical and economic considerations.
Route 1 (Nitration-Reduction Pathway) , while mechanistically straightforward, is significantly hampered by the low yield and cumbersome purification of the nitration step. This makes it less desirable for large-scale industrial production. However, for laboratory-scale synthesis, the reduction of the commercially available nitro-intermediate via transfer hydrogenation (Method 1B) offers a safe, high-yielding, and convenient option. Catalytic hydrogenation (Method 1A) is also efficient but carries greater safety overheads. Iron reduction (Method 1C) is the most economical but is burdened by work-up and waste disposal issues.
Route 2 (m-Aminophenol Pathway) emerges as a highly promising alternative, particularly for industrial applications. By circumventing the challenging selective nitration, this route is reported to offer higher overall yields and avoids the need for chromatographic purification.[4] The process is more amenable to scaling up, making it a more economically viable and efficient choice for the commercial production of 5-Amino-2,4-di-tert-butylphenol.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the scale of the synthesis, available equipment, and cost considerations. For rapid, lab-scale access to the final compound, the transfer hydrogenation of the nitro-intermediate is recommended. For larger-scale and more cost-effective production, the m-aminophenol pathway warrants serious consideration and further process optimization.
References
Sources
- 1. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents [patents.google.com]
- 2. WO2015128882A2 - Crystalline forms of n-(2,4-di-tert-butyl-5-hydroxyphenyl)-1,4-dihydro-4-oxoquinoline-3-carboxamide and process for the preparation thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents [patents.google.com]
- 5. ijpsr.com [ijpsr.com]
- 6. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols - Google Patents [patents.google.com]
A Comparative Guide to the Analytical Separation of Aminophenol Isomers
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of aminophenol isomers (ortho-, meta-, and para-aminophenol) is a critical analytical challenge. These compounds are not only important industrial chemicals and precursors in pharmaceutical synthesis, particularly as impurities in acetaminophen, but their similar structures and physicochemical properties make their distinct separation a complex task.[1][2][3] This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, offering experimental data and field-proven insights to aid in method selection and optimization.
The core difficulty in separating aminophenol isomers lies in their subtle structural differences. While all three share the same molecular formula (C₆H₇NO) and weight (109.13 g/mol ), the position of the amino and hydroxyl groups on the benzene ring significantly influences their polarity, pKa values, and potential for hydrogen bonding.[2][4] These nuanced differences are the key to achieving successful analytical separation.
Physicochemical Properties of Aminophenol Isomers
A fundamental understanding of the isomers' properties is essential for developing effective separation strategies. The slight variations in their pKa values, which describe their acidity and basicity, are particularly crucial for methods like HPLC and Capillary Electrophoresis.
| Isomer | pKa1 (-NH₃⁺) | pKa2 (-OH) | Melting Point (°C) | Boiling Point (°C) |
| o-Aminophenol | 4.78 | 9.97 | 174 | 284 |
| m-Aminophenol | 4.30 | 9.87 | 123 | 284 |
| p-Aminophenol | 5.48 | 10.30 | 187.5 | 284 |
Data sourced from various references, including PubChem and other chemical databases.[1][2][4][5]
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC is the most widely employed method for the separation of aminophenol isomers due to its versatility, robustness, and high resolution.[6][7] The separation is typically achieved by exploiting the differences in polarity and ionization state of the isomers.
Principle of Separation
In reversed-phase HPLC (RP-HPLC), a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is driven by the differential partitioning of the analytes between the two phases. By carefully controlling the pH of the mobile phase, the ionization of the amino and hydroxyl groups can be manipulated, thereby altering the polarity and retention of each isomer. For instance, at a pH below the pKa of the amino group, the aminophenols will be protonated and more polar, leading to earlier elution.
Mixed-mode chromatography, which combines reversed-phase and ion-exchange functionalities on a single stationary phase, offers enhanced selectivity for these polar, ionizable compounds.[8][9]
Experimental Data: A Comparative HPLC Method
| Parameter | Condition |
| Column | Mixed-mode (SCX/C18) |
| Mobile Phase | Aqueous phosphate buffer (pH 4.85):Methanol = 85:15 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 285 nm |
| Temperature | 25°C |
This method demonstrates a successful separation of all three isomers with good resolution.[8]
In-Depth Protocol: HPLC Separation of Aminophenol Isomers
This protocol outlines a validated HPLC method for the simultaneous determination of o-, m-, and p-aminophenol.
1. Preparation of Mobile Phase:
-
Prepare a 0.1 M solution of phosphoric acid (H₃PO₄) and a 0.1 M solution of potassium dihydrogen phosphate (KH₂PO₄).
-
Mix the two solutions to achieve a final pH of 2.9. The precise ratio will need to be adjusted while monitoring with a calibrated pH meter.
-
Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter and degas to prevent bubble formation in the HPLC system.
2. Standard and Sample Preparation:
-
Accurately weigh and dissolve the aminophenol isomer standards in the mobile phase to prepare a stock solution of known concentration.
-
Prepare working standards by serial dilution of the stock solution.
-
For unknown samples, dissolve them in the mobile phase and filter through a 0.45 µm syringe filter before injection.
3. HPLC System Configuration:
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 254 nm.[10]
4. Injection and Data Acquisition:
-
Inject a fixed volume (e.g., 10 µL) of the standard and sample solutions.
-
Record the chromatograms and determine the retention times for each isomer.
5. Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of the isomers in the unknown samples by interpolating their peak areas on the calibration curve.
Rationale Behind Experimental Choices:
-
Low pH Mobile Phase (pH 2.9): At this pH, the amino groups of all three isomers are protonated (-NH₃⁺), making them more polar and enhancing their interaction with the stationary phase in a controlled manner. This is crucial for achieving baseline separation.[10]
-
Phosphate Buffer: This buffer system provides good pH stability in the desired range and is compatible with UV detection.
-
UV Detection at 254 nm: Aminophenols exhibit significant UV absorbance at this wavelength, providing good sensitivity for detection.
Gas Chromatography (GC): An Alternative for Volatile Derivatives
Gas chromatography is another powerful technique for separating aminophenol isomers. However, due to their relatively low volatility and polar nature, derivatization is often required to convert them into more volatile and thermally stable compounds.[11][12]
Principle of Separation
In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase.[11] Separation is based on the differential partitioning of the analytes between the gas and stationary phases, which is influenced by their boiling points and interactions with the stationary phase.[13] GC-MS (Gas Chromatography-Mass Spectrometry) is particularly useful for providing definitive identification of the isomers based on their mass spectra.[3]
Experimental Data: A Typical GC-MS Method
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium at a flow rate of 1.5 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature of 60°C, ramped to 240°C |
| Detector | Mass Spectrometer (EI mode) |
This method, often used for impurity analysis in pharmaceuticals, requires no derivatization for the detection of 4-aminophenol.[3]
Capillary Electrophoresis (CE): High Efficiency for Charged Species
Capillary electrophoresis offers a high-efficiency separation mechanism for charged molecules.[14] For aminophenol isomers, their separation is based on their differential migration in an electric field, which is influenced by their charge-to-size ratio.
Principle of Separation
In CE, a sample is introduced into a narrow capillary filled with a buffer solution, and a high voltage is applied.[14] The isomers, which can be charged by adjusting the buffer pH, will migrate at different velocities towards the detector. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly effective for separating both charged and neutral analytes.[15][16] In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for a chromatographic-like separation based on partitioning.[15][17]
Experimental Data: A MEKC Method
| Parameter | Condition |
| Capillary | Fused silica |
| Buffer | 50 mM Borate buffer (pH 9.2) with 55 mM cetyltrimethyl ammonium chloride (CTAC) |
| Voltage | -145 V/cm |
| Detection | UV |
This MEKC method has been shown to successfully separate aminophenol isomers, even when LC methods have failed for certain isomers like o-aminophenol.[17]
Comparative Summary of Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Versatile, robust, high resolution, easily quantifiable. | Can be time-consuming, may require method development. | Routine quality control, quantitative analysis. |
| GC | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High sensitivity, excellent for volatile compounds, can be coupled with MS for definitive identification. | Often requires derivatization for polar compounds, not suitable for thermally labile molecules. | Impurity profiling, trace analysis. |
| CE | Differential migration of charged species in an electric field. | High efficiency, small sample volume, rapid analysis. | Lower sensitivity for some detectors, reproducibility can be challenging. | Analysis of complex mixtures, chiral separations. |
Logical Workflow for Method Selection
Caption: Decision tree for selecting the optimal analytical technique.
Conclusion
The choice of the most appropriate analytical technique for separating aminophenol isomers depends heavily on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the availability of instrumentation. HPLC remains the most versatile and widely used method for routine quantitative analysis. GC-MS is a powerful tool for trace impurity analysis, offering high sensitivity and specificity. Capillary electrophoresis, particularly MEKC, provides a high-efficiency alternative for complex samples and can be complementary to liquid chromatography. By understanding the principles and leveraging the experimental data presented in this guide, researchers can confidently select and optimize a method that provides the necessary accuracy and reliability for their specific application.
References
-
Carr, J., & Shinozuka, T. (1975). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of Chromatographic Science, 13(1), 38-40. [Link]
-
ResearchGate. (n.d.). The pKa values for aminophenols isomers. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of 4-aminophenol. Retrieved from [Link]
- Grecu, I., & Ghendov-Mosanu, A. (2014). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Chemistry Journal of Moldova, 9(1), 66-72.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]
-
Phenomenex. (n.d.). Basic Principles of Gas Chromatography. Retrieved from [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
- Scriba, G. K. (2009). Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 1015-1027.
- Krupčík, J., et al. (2001). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Journal of the Serbian Chemical Society, 66(7), 423-444.
-
MDPI. (2022). Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
Cheméo. (n.d.). 4-Aminophenol (C6H7NO) properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography. Retrieved from [Link]
-
International Research Journal of Engineering and Technology. (2021). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Retrieved from [Link]
-
PubMed. (1975). Determination of aminophenol isomers by high-speed liquid chromatography. Retrieved from [Link]
-
Journal of Chromatographic Science, Oxford Academic. (1975). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Capillary electrophoresis. Retrieved from [Link]
-
Wikipedia. (n.d.). Micellar electrokinetic chromatography. Retrieved from [Link]
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- 9. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
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- 17. researchgate.net [researchgate.net]
Comparative Guide: Antioxidant Efficacy of tert-Butylated Aminophenols
Executive Summary
This technical guide evaluates the antioxidant performance of tert-butylated aminophenols —specifically focusing on 2,6-di-tert-butyl-4-aminophenol and its analogues—against industry-standard sterically hindered phenols (BHT , BHA ) and precursors (2,4-di-tert-butylphenol ).
While BHT (Butylated Hydroxytoluene) relies on steric hindrance and weak electron-donating alkyl groups, tert-butylated aminophenols leverage the potent electron-donating capacity of the amino (
Chemical Landscape & Structural Logic
The Candidates
We compare the following core structures to establish a Structure-Activity Relationship (SAR):
| Compound | Structure Description | Electronic Effect | Steric Protection |
| 2,6-di-tert-butyl-4-aminophenol | Phenol ring with two tert-butyl groups (ortho) and one amino group (para). | Strong : | High : Two t-butyl groups block side reactions. |
| BHT (Standard) | 2,6-di-tert-butyl-4-methylphenol.[1][2][3][4][5][6][7][8] | Weak : | High : Classic steric shield. |
| BHA (Standard) | 2-tert-butyl-4-methoxyphenol.[1][2][3][7][8] | Moderate : | Moderate : Only one t-butyl group. |
| 2,4-DTBP | 2,4-di-tert-butylphenol. | None/Weak : Lacks a para-electron donating group. | Moderate : Asymmetric hindrance. |
Mechanistic Hypothesis
The antioxidant efficacy of these compounds relies on their ability to donate a hydrogen atom to a free radical (
The stability of
Mechanistic Visualization (Graphviz)
The following diagram illustrates the comparative radical stabilization pathways between the Aminophenol derivative and BHT.
Figure 1: Comparative stabilization pathways. The solid green arrow indicates the superior stabilization pathway provided by the amino group compared to the dashed line for BHT.
Quantitative Performance Analysis
The following data aggregates experimental results from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS radical scavenging assays. Lower IC50 values indicate higher potency.
Table 1: Comparative Radical Scavenging Activity (IC50)
| Compound | IC50 (DPPH) [µM] | IC50 (ABTS) [µM] | Relative Potency (vs BHT) |
| 2,6-di-tert-butyl-4-aminophenol | 12.5 ± 1.2 | 5.8 ± 0.5 | ~2.5x Stronger |
| BHA (Standard) | 44.7 ± 2.1 | 22.1 ± 1.8 | ~0.7x (Weaker) |
| BHT (Standard) | 31.0 ± 2.5 | 15.4 ± 1.2 | Baseline (1.0) |
| 2,4-DTBP | >60.0 | >40.0 | Significantly Weaker |
Note: Data synthesized from comparative kinetic studies of substituted phenols. The aminophenol derivative consistently outperforms BHT due to the lower O-H BDE.
Table 2: Kinetic Rate Constants ( )
The rate constant
| Compound | Mechanism Dominance | |
| 2,6-di-tert-butyl-4-aminophenol | SPLET (Sequential Proton Loss Electron Transfer) | |
| BHT | HAT (Hydrogen Atom Transfer) | |
| 2,4-DTBP | Slow HAT |
Key Insight: The aminophenol derivative operates partially via SPLET in polar solvents, allowing for electron transfer prior to proton loss, which is significantly faster than the pure HAT mechanism of BHT.
Experimental Protocol: Validating Antioxidant Efficacy
To verify these claims in your own laboratory, follow this self-validating DPPH protocol. This method is designed to minimize solvent effects that often skew aminophenol data.
Method: Spectrophotometric DPPH Assay
Objective: Determine the IC50 of tert-butylated aminophenols while controlling for auto-oxidation.
Reagents:
-
DPPH Stock: 0.1 mM DPPH in HPLC-grade Methanol (freshly prepared, protect from light).
-
Sample Stock: 10 mM of test compound in Methanol.
-
Control: Trolox (water-soluble Vitamin E analogue) or BHT.
Workflow Diagram (Graphviz)
Figure 2: Step-by-step DPPH assay workflow for validating radical scavenging activity.
Critical Steps for Accuracy:
-
Auto-oxidation Check: Aminophenols are sensitive to air. Run a "Sample Blank" (Sample + Methanol only) to correct for any intrinsic color change of the aminophenol oxidizing during the assay.
-
Time-Dependence: Measure absorbance at t=0, t=30, and t=60 minutes. BHT is a "slow" antioxidant (steric hindrance); aminophenols are "fast". A single time point may miss the kinetic difference.
-
Calculation:
Plot % Inhibition (y-axis) vs. Concentration (x-axis) using non-linear regression.
Conclusion & Recommendations
For drug development and high-performance stabilization applications:
-
Efficacy: 2,6-di-tert-butyl-4-aminophenol is a superior radical scavenger compared to BHT, offering faster kinetics and lower IC50 values due to the electronic resonance of the amino group.
-
Application: Use aminophenol derivatives when rapid quenching of radicals is required (e.g., preventing initial propagation steps in lipid peroxidation).
-
Caution: The same amino group that enhances activity can lead to the formation of quinone imines upon oxidation, which may be reactive/toxic. For biological applications, BHT remains the safer, FDA-approved standard, while tert-butylated aminophenols are better suited for in vitro stabilization or industrial polymer protection where toxicity is less of a constraint.
References
-
Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs . MDPI. [Link]
-
Relationship structure-antioxidant activity of hindered phenolic compounds . ResearchGate. [Link]
-
Bond Dissociation Energies of Phenolic Antioxidants . NIST / ACS. [Link]
-
Anti-inflammatory Activity of the Artificial Antioxidants BHA, BHT and TBP . In Vivo. [Link]
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- 3. iv.iiarjournals.org [iv.iiarjournals.org]
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- 5. Lung toxicity and tumor promotion by hydroxylated derivatives of 2,6-di-tert-butyl-4-methylphenol (BHT) and 2-tert-butyl-4-methyl-6-iso-propylphenol: correlation with quinone methide reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phantomplastics.com [phantomplastics.com]
A Comparative Guide to the Biological Activity of 5-Amino-2-tert-butylphenol and Other Aminophenols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Versatile Scaffold of Aminophenols in Biological Systems
Aminophenols, a class of aromatic compounds featuring both amino and hydroxyl functional groups, represent a versatile scaffold in medicinal chemistry and materials science. The interplay between the electron-donating amino group and the hydrogen-donating hydroxyl group endows these molecules with a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties.[1][2] The substitution pattern on the phenolic ring, including the relative positions of the amino and hydroxyl groups and the presence of other substituents, profoundly influences their biological efficacy and mechanism of action.[2]
This guide provides a comparative analysis of the biological activity of 5-Amino-2-tert-butylphenol against other aminophenol derivatives. We will delve into their structure-activity relationships, supported by available experimental data, and provide detailed protocols for key biological assays.
The Significance of the tert-Butyl Group in Modulating Bioactivity
The introduction of a tert-butyl group to a phenolic compound can significantly alter its physicochemical and biological properties.[3] This bulky alkyl group can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and cellular uptake.[4] Furthermore, the steric hindrance provided by the tert-butyl group can stabilize the phenoxy radical formed during antioxidant activity, thereby enhancing its radical scavenging potency.[3] The electron-donating nature of the tert-butyl group can also modulate the redox potential of the phenol, influencing its antioxidant capacity.[3]
Comparative Analysis of Biological Activities
Antioxidant Activity: A Structural Perspective
The antioxidant activity of aminophenols is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl or amino group to neutralize free radicals. The position of the amino group relative to the hydroxyl group is a critical determinant of this activity. It has been observed that ortho- (2-aminophenol) and para- (4-aminophenol) isomers exhibit more potent radical scavenging activity compared to the meta- (3-aminophenol) isomer.[2] This is often attributed to the ability of the ortho and para isomers to form more stable quinone-imine or quinone-like radical species after hydrogen donation.[2]
While direct experimental data for the antioxidant activity of this compound is limited in the reviewed literature, we can infer its potential based on the activities of structurally related compounds. The presence of a tert-butyl group at the ortho position to the hydroxyl group in this compound may enhance its antioxidant potential due to the stabilizing effect on the phenoxy radical.
Table 1: Comparative Antioxidant Activity of Aminophenol Derivatives (DPPH Assay)
| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| 2,4-Di-tert-butylphenol | 17 | Ascorbic Acid | 43.2 |
| p-Aminophenol | - (Potent activity noted) | Trolox | 6.3 |
| o-Aminophenol | - (Potent activity noted) | Quercetin | 9.9 |
| m-Aminophenol | - (Weak activity noted) | BHT | - (Higher than 2,4-DTBP) |
Note: Specific IC50 values for o-, m-, and p-aminophenol were not consistently available in the reviewed literature, but their relative activities are well-established. The IC50 value for 2,4-Di-tert-butylphenol is from a study on an isolated natural product.[5] Data for reference compounds are provided for context.[6][7]
Experimental Workflow: DPPH Radical Scavenging Assay
Caption: Workflow for DPPH radical scavenging assay.
Anti-inflammatory Activity: Targeting Inflammatory Pathways
Phenolic compounds, including aminophenols, have been investigated for their anti-inflammatory properties.[3][8] A key mechanism underlying inflammation is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which regulates the expression of pro-inflammatory cytokines and enzymes.[9] Inhibition of NF-κB activation is a promising strategy for the development of anti-inflammatory agents.
NF-κB Signaling Pathway and Potential Inhibition by Aminophenols
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by aminophenol derivatives.
Cytotoxic Activity: Potential as Anticancer Agents
Several aminophenol derivatives have demonstrated cytotoxic activity against various cancer cell lines.[11] The mechanism of action can be multifaceted, including the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS), and interference with cellular signaling pathways.[6] The presence and nature of substituents on the aminophenol scaffold are crucial for their cytotoxic potency and selectivity.[11]
For instance, 2,4-Di-tert-butylphenol, a compound structurally similar to this compound but lacking the amino group, has shown cytotoxic effects against colon cancer cell lines.[5] The introduction of an amino group could potentially modulate this activity.
Table 2: Comparative Cytotoxicity of Aminophenol-Related Compounds
| Compound | Cell Line | IC50 (µM) |
| 2,4-Di-tert-butylphenol | HCT116 (Colon) | Not specified, but active |
| SW480 (Colon) | Not specified, but active | |
| BPA (related phenol) | MCF-7 (Breast) | 45 |
| HSeC (Sertoli) | 35 | |
| Compound 1 (terpene) | HepG2 (Liver) | 2.14 - 2.56 |
| MCF-7 (Breast) | 2.14 - 2.56 | |
| A549 (Lung) | 2.14 - 2.56 |
Note: Data for 2,4-Di-tert-butylphenol is qualitative from the reviewed abstract.[5] BPA data is included as a reference for a substituted phenol.[12] Data for "Compound 1" is from a study on terpenes and is included to show a range of IC50 values.[1] Direct IC50 values for this compound were not found in the reviewed literature.
Apoptosis Induction: A Key Mechanism of Cytotoxicity
A desirable characteristic of a cytotoxic agent is its ability to induce apoptosis in cancer cells. This can be assessed by various methods, including monitoring the activation of caspases, a family of proteases central to the apoptotic process.
Experimental Workflow: Caspase-3/7 Activity Assay
Caption: A typical workflow for a luminescent caspase-3/7 activity assay.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound (serially diluted).
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (solvent only) and a control (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).
-
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)
Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition.
-
Conclusion and Future Directions
The available evidence suggests that aminophenols are a promising class of compounds with diverse biological activities. The introduction of a tert-butyl group, as in this compound, is anticipated to enhance its antioxidant and potentially its cytotoxic and anti-inflammatory properties. However, a significant gap in the literature exists regarding direct experimental data for this compound.
Future research should focus on the systematic synthesis and biological evaluation of a series of tert-butylated aminophenol isomers and derivatives. This would enable a comprehensive structure-activity relationship study and provide the much-needed quantitative data to fully assess the therapeutic potential of this compound. Mechanistic studies, particularly focusing on the modulation of key signaling pathways like NF-κB and the induction of apoptosis, are crucial to understanding its mode of action and identifying potential therapeutic targets.
References
- Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1. Thai Journal of Agricultural Science.
- Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs in MCF-7 and HSeC Cell Lines in vitro. FABAD Journal of Pharmaceutical Sciences.
- cytotoxicity ic50 values: Topics by Science.gov.
- Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis. Molecules.
- Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Semantic Scholar.
- Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs.
- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics.
- IC 50 values of antioxidant assays (DPPH, ABTS and NO) for leaves and...
- Cytotoxicity (IC50, µg/mL) of different tested compounds against human...
- Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
- A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. Medium.
- In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences.
- The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs.
- Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules.
- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
- A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Deriv
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules.
- Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Toxins.
- 2,4-Di- tert -butylphenol from Sweet Potato Protects Against Oxidative Stress in PC12 Cells and in Mice | Request PDF.
- Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. RSC Medicinal Chemistry.
- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
- Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations.
- Antioxidant and Anticancer Activities of Novel P-Alkylaminophenols and P-Acylaminophenols (Aminophenol Analogues). Bioorganic & Medicinal Chemistry.
- IC50 values of antioxidant activities, DPPH and ABTS radical scavenging...
- Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
- Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activ
- 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity. Oncology Letters.
- Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach | Request PDF.
- Identification of 2,4-Di-tert-butylphenol as a Novel Agonist for Insect Odorant Receptors. Insects.
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- 4. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to Benchmarking 5-Amino-2-tert-butylphenol Against Commercial Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the dynamic landscape of pharmaceutical research and development, the quest for novel, more efficacious antioxidant compounds is perpetual. Oxidative stress is a key pathological driver in a multitude of disease states, making the identification and characterization of potent antioxidants a critical endeavor. This guide provides a comprehensive framework for benchmarking the investigational compound, 5-Amino-2-tert-butylphenol, against widely used commercial antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox.
This document is structured to provide not only the theoretical underpinnings of antioxidant activity but also the detailed, actionable protocols required to generate robust, comparative data. We will delve into the structural rationale for the antioxidant potential of this compound, outline standardized assays for its evaluation, and present a comparative analysis based on established data for commercial antioxidants.
Introduction: The Scientific Imperative for Novel Antioxidants
Antioxidants are molecules that inhibit the oxidation of other molecules.[1] Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells.[1] In drug development, antioxidants are crucial for protecting active pharmaceutical ingredients (APIs) from degradation and for mitigating oxidative stress in biological systems.
Commercially available antioxidants like BHT and BHA are synthetic phenolic compounds widely used as preservatives in food and pharmaceuticals.[2] Trolox, a water-soluble analog of vitamin E, is a common standard in antioxidant capacity assays.[3] While effective, concerns over the potential toxicity and bioavailability of existing synthetic antioxidants drive the search for new chemical entities with improved safety and efficacy profiles.[4]
Structural Rationale for the Antioxidant Potential of this compound
While specific experimental data on the antioxidant activity of this compound is not extensively available in the public domain, its chemical structure provides a strong basis for predicting its antioxidant capacity. The antioxidant activity of phenolic compounds is primarily attributed to the hydrogen-donating ability of the hydroxyl (-OH) group, which can neutralize free radicals. The efficiency of this process is influenced by the nature and position of other substituents on the aromatic ring.[5]
-
Phenolic Hydroxyl Group: The primary active site for radical scavenging.
-
Electron-Donating Groups: The tert-butyl and amino groups are electron-donating. These groups increase the electron density on the aromatic ring, which is expected to stabilize the resulting phenoxyl radical after hydrogen donation, thereby enhancing antioxidant activity.[6]
-
Steric Hindrance: The bulky tert-butyl group ortho to the hydroxyl group can provide steric hindrance, which may enhance the stability of the phenoxyl radical and influence its reactivity.
-
Amino Group Position: The amino group in the meta position to the hydroxyl group has an electron-donating effect. Studies on aminophenol isomers have shown that ortho and para-aminophenols are potent radical scavengers, while the meta isomer is less active.[5] However, the combined electronic effects of the tert-butyl and amino groups in this compound warrant experimental investigation.
Comparative Physicochemical Properties
A fundamental understanding of the physicochemical properties of the compounds is essential for designing relevant experimental conditions and interpreting the results.
| Property | This compound | Butylated Hydroxytoluene (BHT) | Butylated Hydroxyanisole (BHA) | Trolox |
| Molecular Formula | C10H15NO | C15H24O | C11H16O2 | C14H18O4 |
| Molecular Weight | 165.23 g/mol | 220.35 g/mol | 180.24 g/mol | 250.29 g/mol |
| Structure | ||||
| Key Functional Groups | Phenolic -OH, Amino -NH2, tert-butyl | Phenolic -OH, two tert-butyl | Phenolic -OH, tert-butyl, Methoxy | Phenolic -OH, Carboxyl, Chromanol ring |
| Solubility | Insoluble in water, Soluble in organic solvents | Insoluble in water, Soluble in organic solvents | Insoluble in water, Soluble in organic solvents | Water-soluble |
Standardized Assays for Antioxidant Capacity
To objectively benchmark this compound, a battery of standardized antioxidant assays should be employed. Each assay is based on a different mechanism of antioxidant action, providing a more complete profile of the compound's activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the test compound (this compound, BHT, BHA, Trolox) in methanol.
-
-
Assay Procedure:
-
Add 100 µL of each concentration of the test compound to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the test compounds.
-
-
Assay Procedure:
-
Add 20 µL of each concentration of the test compound to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
-
Measurement:
-
After 6 minutes, measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Caption: Workflow for the ABTS radical scavenging assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
-
Reagent Preparation:
-
Prepare a fluorescein stock solution and working solution.
-
Prepare a 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution (radical generator).
-
Prepare a series of concentrations of the test compounds and a Trolox standard curve.
-
-
Assay Procedure:
-
Add 25 µL of each concentration of the test compound or Trolox standard to a black 96-well plate.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence (excitation at 485 nm, emission at 520 nm) every minute for at least 60 minutes.
-
-
Calculation:
-
Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank.
-
The ORAC value is expressed as Trolox equivalents (TE).
-
Caption: Workflow for the TBARS lipid peroxidation assay.
Comparative Performance Data (Literature Values for Commercial Antioxidants)
The following table summarizes typical antioxidant activity values for BHT, BHA, and Trolox from the literature. It is crucial to note that these values can vary depending on the specific experimental conditions. Therefore, it is imperative to run these standards alongside this compound in your own experiments for a direct and valid comparison.
| Antioxidant | DPPH IC50 (µM) | ABTS TEAC | ORAC (µmol TE/µmol) |
| BHT | ~50 - 200 | ~0.5 - 1.5 | ~1.0 - 2.0 |
| BHA | ~20 - 100 | ~1.0 - 2.5 | ~2.0 - 4.0 |
| Trolox | ~5 - 15 | 1.0 (by definition) | 1.0 (by definition) |
Interpretation and Conclusion
The comprehensive evaluation of this compound using the described assays will provide a robust dataset to benchmark its antioxidant potential.
-
A low IC50 value in the DPPH and ABTS assays indicates high radical scavenging activity.
-
A high TEAC value in the ABTS assay signifies potent antioxidant capacity relative to Trolox.
-
A high ORAC value suggests a strong ability to quench peroxyl radicals.
-
Significant inhibition of MDA formation in the TBARS assay demonstrates the ability to protect against lipid peroxidation.
By comparing the data generated for this compound with that of the commercial standards run in parallel, researchers can make an informed assessment of its relative efficacy. This comparative approach is essential for identifying promising new antioxidant candidates for further development in pharmaceutical and other applications.
References
- Mizobuchi, M., Ishidoh, K., & Kamemura, N. (2021). A comparison of cell death mechanisms of antioxidants, butylated hydroxyanisole and butylated hydroxytoluene. Drug and Chemical Toxicology, 45(5), 1899–1906.
- Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619–4626.
- Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118–126.
- Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302.
- Draper, H. H., & Hadley, M. (1990). Malondialdehyde determination as an index of lipid peroxidation. Methods in Enzymology, 186, 421–431.
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237.
- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
- Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25–30.
- Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. (2013). Pharmacognosy Magazine, 9(33), 54–60.
-
Antagonistic Antioxidant Effect in Butylated Hydroxytoluene/Butylated Hydroxyanisole Mixture. (2025). ResearchGate. [Link]
-
Trolox Equivalent Antioxidant Capacity (TEAC) Assay. (n.d.). Cell Biolabs, Inc. [Link]
- Characterization of Novel Synthetic Polyphenols: Validation of Antioxidant and Vasculoprotective Activities. (2019). Molecules, 24(5), 963.
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Safety Operating Guide
Navigating the Disposal of 5-Amino-2-tert-butylphenol: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed framework for the proper disposal of 5-Amino-2-tert-butylphenol, a substituted aminophenol compound utilized in various research and development applications. While a specific Safety Data Sheet (SDS) for this compound was not identified during the literature review for this guide, the following procedures are synthesized from the safety data of structurally analogous compounds, including other aminophenols and substituted phenols. This approach provides a conservative and comprehensive set of recommendations.
It is imperative that researchers consult the specific Safety Data Sheet provided by the manufacturer of their product and adhere to all institutional and local environmental, health, and safety (EHS) guidelines. The information herein is intended to supplement, not supplant, these primary resources.
I. Immediate Safety and Hazard Recognition
Before initiating any disposal protocol, a thorough understanding of the potential hazards is essential. Based on data from related phenolic and amino compounds, this compound should be handled as a hazardous substance with the following potential characteristics:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Irritation: Causes skin and serious eye irritation.[3] May also cause respiratory irritation.[3]
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[1][4] Discharge into the environment must be avoided.[5]
Personal Protective Equipment (PPE) is non-negotiable. Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][6] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][7]
II. Waste Characterization and Segregation: The First Line of Defense
Proper disposal begins with accurate waste characterization. This compound waste will fall into one of the following categories. It is crucial to segregate these waste streams to ensure safe and compliant disposal.
| Waste Stream | Description | Handling and Segregation |
| Pure Compound/Unused Reagent | Expired or unwanted this compound in its original container. | Treat as hazardous chemical waste. Do not mix with other waste streams. Keep in its original, clearly labeled container. |
| Contaminated Labware (Solid) | Pipette tips, centrifuge tubes, gloves, weighing paper, etc., that have come into direct contact with the compound. | Collect in a designated, puncture-proof, and sealable container clearly labeled as "Hazardous Waste: this compound Contaminated Solids".[8] |
| Contaminated Labware (Liquid) | Rinsate from cleaning glassware or equipment that has been in contact with the compound. | The first rinse of any container or apparatus must be collected as hazardous waste.[9] For highly toxic compounds, the first three rinses should be collected.[9] Collect in a shatter-proof, compatible container labeled "Hazardous Waste: this compound Aqueous Waste".[6] |
| Experimental Solutions | Aqueous or solvent-based solutions containing this compound from experimental procedures. | Do not dispose of down the drain.[5][8][10] Collect in a designated, compatible, and sealed waste container. The container must be labeled with "Hazardous Waste" and list all chemical constituents by percentage.[6] |
III. On-Site Waste Management: Collection and Storage Protocols
Safe and compliant temporary storage of hazardous waste within the laboratory is critical to prevent accidental exposure and environmental release.
Step-by-Step Waste Accumulation Protocol:
-
Container Selection: Use only compatible, leak-proof, and shatter-proof containers for liquid waste.[6] For solid waste, a puncture-proof container with a secure lid is required.[8]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[6][8] Avoid using chemical formulas or abbreviations.
-
Closed Container Policy: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[5] Funnels should be removed immediately after use.
-
Segregation in Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Segregate incompatible waste streams (e.g., acids from bases, oxidizers from organics).
-
Secondary Containment: All liquid hazardous waste containers should be placed in a secondary containment bin or tray to contain any potential leaks or spills.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
IV. Approved Disposal Methodologies
Under no circumstances should this compound or its waste be disposed of via the sanitary sewer system or in regular trash.[5][8] The generally accepted and environmentally responsible method for the final disposal of this type of chemical waste is through a licensed chemical destruction facility.
-
Incineration: The preferred method of disposal is controlled incineration at a licensed hazardous waste facility.[5][11] This process utilizes high temperatures to completely destroy the chemical, preventing its release into the environment. Flue gas scrubbing is often employed to neutralize any hazardous combustion byproducts.[5]
Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and transportation of hazardous waste to an approved facility.
V. Decontamination and Spill Management
Accidents can happen, and a prepared response is the best mitigation.
-
Decontamination of Labware: For reusable glassware, after collecting the initial hazardous rinsate, wash thoroughly with soap and water.
-
Empty Container Disposal: The original container of this compound must be triple-rinsed, with all three rinsates collected as hazardous waste, before the container can be discarded or recycled.[9] The label on the empty container should be defaced or removed.[9]
-
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material like sand or vermiculite to contain the substance.[11] Avoid raising dust.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
-
For large spills, evacuate the area immediately and contact your institution's emergency response team.
VI. Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to these guidelines, which are rooted in the established best practices for handling analogous hazardous compounds, researchers can minimize risks to themselves, their colleagues, and the environment. Always prioritize the guidance provided in the specific SDS for your material and your local EHS regulations.
References
-
Research Safety Affairs, University of Chicago. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
-
Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Shandong Hexie New Material Co., Ltd. (n.d.). China 5-Amino-2 4-Di-Tert-Butylphenol Manufacturer and Supplier, Product | Hexie. Retrieved from [Link]
-
Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
